Lycodoline
Description
Properties
IUPAC Name |
(1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMXKPOCXQNWOQ-WALBABNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unveiling of a Complex Pathway: A Technical Guide to Lycodoline Biosynthesis
For Immediate Release
A comprehensive understanding of the biosynthetic pathway of lycodoline, a prominent member of the structurally intricate Lycopodium alkaloids, is crucial for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide synthesizes current knowledge, presenting a detailed roadmap of the enzymatic transformations from the primary metabolite L-lysine to the tetracyclic this compound core. This document provides in-depth information on the key enzymes, intermediates, and proposed mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for the scientific community.
Executive Summary
This compound is a tetracyclic quinolizidine alkaloid produced by club mosses of the Lycopodium genus. Its unique carbon-nitrogen skeleton has intrigued chemists for decades, and its biological activities continue to be an area of active investigation. The biosynthetic pathway to this compound is a multi-step enzymatic cascade that begins with the amino acid L-lysine. Through a series of decarboxylation, oxidation, condensation, and cyclization reactions, the linear precursor is transformed into the complex, three-dimensional architecture of this compound. This guide will detail the currently accepted biosynthetic pathway, highlighting the key enzymatic players and their mechanisms of action.
The Biosynthetic Pathway of this compound: From Precursor to Core Scaffold
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Piperidine Building Blocks: The initial steps involve the conversion of L-lysine into key piperidine ring-containing intermediates.
-
Assembly of the C16N2 Phlegmarine Scaffold: Two distinct piperidine-derived units are coupled to form the foundational C16N2 skeleton of the phlegmarine alkaloids, which are the direct precursors to the this compound family.
-
Cyclization and Tailoring to the this compound Core: The phlegmarine intermediate undergoes a crucial intramolecular cyclization to form the characteristic tetracyclic structure of this compound. Subsequent oxidative modifications may further diversify the scaffold.
Formation of the Piperidine Building Blocks from L-Lysine
The journey from L-lysine to this compound begins with the formation of two essential piperidine-containing molecules: pelletierine and 4-(2-piperidyl)acetoacetate. This process is initiated by the decarboxylation of L-lysine.
Key Enzymes and Intermediates:
-
L-Lysine Decarboxylase (LDC): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from L-lysine to produce cadaverine.[1][2]
-
Copper Amine Oxidase (CAO): CAO then oxidizes cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine Δ¹-piperideine.[1][2]
-
Polyketide Synthase (PKS): A type III PKS, specifically a piperidyl-ketide synthase (PIKS), is responsible for the condensation of Δ¹-piperideine with malonyl-CoA to generate the two key building blocks: pelletierine and 4-(2-piperidyl)acetoacetic acid (4PAA).[1]
Recent groundbreaking research has identified a novel class of enzymes, carbonic anhydrase-like (CAL) proteins , that play a crucial role in the formation of the Lycopodium alkaloid scaffold.[3][4][5] These neofunctionalized enzymes are involved in the stereospecific Mannich-like condensation reactions that lead to the formation of the bicyclic scaffold.[3][4][5]
Quantitative Data Summary
While comprehensive quantitative data for every enzymatic step in the this compound pathway is still an active area of research, studies on homologous pathways, such as that of huperzine A, and characterization of the initial enzymes provide valuable insights. The following table summarizes available quantitative data.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Source Organism | Reference |
| HsLDC | L-Lysine | 0.89 ± 0.08 | 1.88 ± 0.05 | 2.11 | Huperzia serrata | [6] |
| PtPIKS-1 | Malonyl-CoA | - | - | - | Phlegmariurus tetrastichus | [1] |
| PtCAO-1 | Cadaverine | - | - | - | Phlegmariurus tetrastichus | [1] |
Note: Quantitative kinetic data for many of the later-stage enzymes in the this compound-specific pathway have not yet been published. The data for HsLDC is from a closely related species and is considered representative.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of classical tracer studies and modern molecular biology techniques. Below are detailed methodologies for key experiments.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.
Protocol for ¹³C and ¹⁴C Labeling in Lycopodium Species:
-
Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as [¹³C]-L-lysine or [¹⁴C]-L-lysine.
-
Plant Material: Use young, healthy cuttings of a this compound-producing Lycopodium species.
-
Feeding: Prepare a sterile aqueous solution of the labeled precursor. The cuttings are placed in this solution and allowed to uptake the precursor for a defined period (e.g., 24-72 hours) under controlled light and temperature conditions.
-
Alkaloid Extraction: After the feeding period, harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using a suitable solvent system (e.g., methanol/acetic acid).
-
Purification: Purify this compound from the crude extract using a combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).
-
Analysis:
-
For ¹⁴C labeling, determine the specific radioactivity of the purified this compound using a scintillation counter.
-
For ¹³C labeling, analyze the purified this compound by ¹³C-NMR spectroscopy to determine the position and extent of ¹³C incorporation. Mass spectrometry can also be used to analyze the mass shift due to ¹³C incorporation.
-
Enzyme Assays
Protocol for L-Lysine Decarboxylase (LDC) Activity Assay:
-
Enzyme Extraction: Homogenize fresh Lycopodium tissue in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-lysine as the substrate, and pyridoxal 5'-phosphate (PLP) as a cofactor in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Product Detection: The product, cadaverine, can be quantified using various methods, including HPLC with derivatization (e.g., with dansyl chloride) or a colorimetric assay.
-
Data Analysis: Calculate the enzyme activity based on the amount of cadaverine produced per unit time per milligram of protein.
Protocol for Copper Amine Oxidase (CAO) Activity Assay:
-
Enzyme Preparation: Prepare the enzyme extract as described for LDC.
-
Reaction Mixture: The assay mixture typically contains the enzyme extract, cadaverine as the substrate, and a chromogenic substrate that reacts with the hydrogen peroxide produced during the reaction (e.g., 4-aminoantipyrine and N,N-dimethylaniline) in a suitable buffer.
-
Spectrophotometric Measurement: Monitor the formation of the colored product spectrophotometrically at a specific wavelength.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the colored product.
Visualizing the Pathway and Workflows
To facilitate a deeper understanding of the this compound biosynthetic pathway and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.
Caption: Overview of the this compound Biosynthetic Pathway.
Caption: Experimental Workflow for Isotopic Labeling Studies.
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway is a testament to the power of combining classical biochemical techniques with modern genomics and metabolomics. While the early steps of the pathway are now reasonably well understood, the precise enzymatic machinery responsible for the cyclization of phlegmarine to the this compound core and the subsequent tailoring reactions remain areas of intense research. The identification of novel enzyme classes, such as the carbonic anhydrase-like proteins, in related pathways suggests that further surprises may yet be uncovered.[3][4][5]
Future research will likely focus on the heterologous expression and characterization of the remaining uncharacterized enzymes in the pathway. This will not only provide a complete picture of this compound biosynthesis but also open up opportunities for the metabolic engineering of microorganisms to produce this compound and other valuable Lycopodium alkaloids on a larger scale. Such efforts will be invaluable for ensuring a sustainable supply of these compounds for further pharmacological investigation and potential therapeutic applications.
References
- 1. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive relative quantitative metabolomics analysis of lycopodium alkaloids in different tissues of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]
Unraveling the Structure of Lycodoline: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a cornerstone of innovation. This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Lycodoline, a prominent member of the Lycopodium alkaloids.
This compound, a complex tetracyclic alkaloid, has been the subject of extensive spectroscopic investigation to determine its intricate molecular architecture. This guide synthesizes the key nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, presenting them in a clear and comparative format. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular framework. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.83 | m | - |
| H-3 | 4.64 | poorly resolved triplet | 3 |
| H-16 (Me) | 9.16 | d | 5.5 |
Note: The ¹H NMR data is based on spectra recorded in CDCl₃. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is abbreviated as m (multiplet), t (triplet), and d (doublet).[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 46.5 (CH₂) |
| C-2 | 20.0 (CH₂) |
| C-5 | 210.5 (C=O) |
| C-12 | 75.2 (C) |
| C-16 | 22.1 (CH₃) |
Note: The ¹³C NMR data is based on spectra recorded in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[1] The carbonyl group at C-5 is a key feature in the ¹³C NMR spectrum.[2]
Table 3: Mass Spectrometry, IR, and UV-Vis Data for this compound and Related Compounds
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 261. HRESIMS of a related compound, 4α-hydroxyanhydrothis compound, showed [M+H]⁺ at m/z 262.1806.[1] |
| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): 3545 (O-H), 1712, 1708 (C=O).[2] The IR spectrum of anhydrothis compound shows a carbonyl absorption at 1698 cm⁻¹.[2] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λₘₐₓ (nm): A related compound, 4α-hydroxyanhydrothis compound, shows λₘₐₓ at 202 nm.[1] The presence of a σ-coupled p interaction in the UV spectrum of this compound has been described.[3] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]⁺.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized to ensure efficient desolvation without causing fragmentation.
-
Mass range: m/z 100-1000.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder and press into a transparent pellet.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
2. Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H, C-H, and C=O stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol, with a known concentration.
2. Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
-
Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the structural elucidation process.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Logical pathway for integrating spectroscopic data.
References
A Technical Guide to the Natural Sources and Abundance of Lycodoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycodoline, a prominent member of the Lycopodium alkaloids, has garnered significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, presents available data on its abundance, and outlines detailed protocols for its extraction, isolation, and quantification. Furthermore, it includes a visualization of the biosynthetic pathway of this compound, offering a deeper understanding of its formation in nature.
Natural Sources of this compound
This compound is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in various species of the club moss genus Lycopodium, belonging to the Lycopodiaceae family. These non-flowering vascular plants are distributed worldwide, from tropical to arctic regions.
The primary documented natural sources of this compound include:
-
Lycopodium annotinum (Stiff Clubmoss): This species is frequently cited as a significant source of this compound.[1] It is a widespread clubmoss found in temperate and boreal forests of the Northern Hemisphere.
-
Lycopodium clavatum (Common Clubmoss): Another well-known source of this compound, L. clavatum has a broad distribution and is commonly used in traditional medicine.
-
Lycopodium japonicum (Japanese Clubmoss): Research has confirmed the presence of this compound in this East Asian species.
While these species are the most referenced sources, it is highly probable that this compound is also present in other members of the Lycopodiaceae family, which is known for producing a diverse array of structurally related alkaloids.
Abundance of this compound
Quantitative data on the abundance of this compound in its natural sources is limited in the available scientific literature. Most studies focus on the isolation and structural elucidation of a wide range of alkaloids from Lycopodium species, rather than the specific quantification of this compound. The concentration of this compound and other alkaloids can vary significantly based on factors such as the plant's geographical location, age, season of collection, and the specific part of the plant being analyzed (e.g., spores, aerial parts).
Table 1: Reported Extraction Yields of Alkaloids from Lycopodium Species (Note: Data for specific this compound abundance is not available)
| Plant Species | Extraction Method | Solvent(s) | Total Alkaloid Yield (if reported) | Remarks | Reference(s) |
| Lycopodium clavatum | Pressurized Liquid Extraction (PLE) | Dichloromethane | >45% (for Lycopodine) | This high yield for the major alkaloid suggests the potential for efficient extraction of other alkaloids. | [2] |
| Lycopodium annotinum | Pressurized Liquid Extraction (PLE) | Dichloromethane, Ethyl acetate | >40% (for Annotinine) | High recovery of the main alkaloid indicates the efficacy of the extraction method for the plant matrix. | [2] |
Further quantitative studies employing validated analytical methods are necessary to establish the precise abundance of this compound in various Lycopodium species. This data would be invaluable for assessing the feasibility of these natural sources for large-scale production.
Experimental Protocols
Extraction of this compound
A critical first step in the study of this compound is its efficient extraction from the plant matrix. While traditional methods like Soxhlet extraction have been used, modern techniques such as Pressurized Liquid Extraction (PLE) offer significant advantages in terms of efficiency, reduced solvent consumption, and automation.
Detailed Protocol for Pressurized Liquid Extraction (PLE) of Lycopodiaceae Alkaloids:
This protocol is based on methodologies reported for the extraction of alkaloids from Lycopodium species and is expected to be effective for this compound.
-
Sample Preparation:
-
Collect the aerial parts of the desired Lycopodium species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Pressurized Liquid Extraction (PLE):
-
Instrument: A commercially available PLE system.
-
Extraction Cell: Pack a stainless-steel extraction cell with the powdered plant material.
-
Solvent: Dichloromethane has been shown to be effective for the extraction of Lycopodium alkaloids. Other solvents of varying polarity, such as methanol or ethyl acetate, can also be tested for optimization.
-
Extraction Parameters:
-
Temperature: 80 °C
-
Pressure: 110 bar
-
Static Time: 10 minutes
-
Number of Cycles: 3
-
-
Procedure:
-
Place the packed extraction cell into the PLE system.
-
Set the desired extraction parameters (temperature, pressure, static time, and number of cycles).
-
Initiate the extraction process. The system will automatically pressurize the cell, heat it to the set temperature, and allow the solvent to remain in static contact with the sample.
-
After each static cycle, the extract is collected in a vial.
-
Combine the extracts from all cycles.
-
-
-
Post-Extraction Processing:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Store the crude extract in a cool, dark place until further purification.
-
Isolation and Purification of this compound
Column chromatography is a fundamental technique for the isolation and purification of this compound from the crude alkaloid extract. The principle of this technique is the separation of compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Detailed Protocol for Column Chromatography:
-
Stationary Phase Preparation:
-
Adsorbent: Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of alkaloids.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
-
Column Packing:
-
Column: Select a glass column of appropriate size based on the amount of crude extract.
-
Packing: Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid the formation of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the packed silica gel column.
-
-
Elution:
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Procedure:
-
Begin elution with 100% chloroform.
-
Gradually increase the proportion of methanol in the mobile phase (e.g., 99:1, 98:2, 95:5 chloroform:methanol, and so on).
-
Collect the eluate in fractions of equal volume.
-
-
-
Fraction Analysis:
-
Monitor the separation process by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Combine the fractions that show a single spot corresponding to the Rf value of this compound.
-
-
Final Purification:
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
-
The purity of the isolated compound should be confirmed by analytical techniques such as HPLC and spectroscopic methods (NMR, MS).
-
Quantification of this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the accurate and sensitive quantification of this compound in plant extracts.
General Guidelines for Developing a Validated HPLC-MS/MS Method:
While a specific validated method for this compound was not found in the reviewed literature, the following provides a framework for its development.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point for the separation of alkaloids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the protonated molecule of this compound, [M+H]+) and one or more product ions generated by collision-induced dissociation.
-
Optimization: The ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) and MS/MS parameters (e.g., collision energy) must be optimized for this compound to achieve maximum sensitivity.
-
-
Method Validation:
-
The developed HPLC-MS/MS method must be validated according to international guidelines (e.g., ICH) to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
-
Biosynthesis of this compound
The biosynthesis of this compound and other lycodine-type alkaloids is a complex process that originates from the amino acid L-lysine.[3] The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic tetracyclic core structure.
Key Steps in the Biosynthesis of Lycodine-Type Alkaloids:
-
Formation of Cadaverine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine, catalyzed by lysine decarboxylase (LDC).[4][5]
-
Oxidation to Δ¹-piperideine: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield Δ¹-piperideine.[4]
-
Formation of the Phlegmarine Skeleton: Δ¹-piperideine undergoes a series of reactions, including condensation with a C5 unit derived from the polyketide pathway, likely catalyzed by a polyketide synthase (PKS)-type enzyme, to form the phlegmarine skeleton.
-
Cyclization to the Lycodine Skeleton: The phlegmarine intermediate undergoes further cyclization to form the characteristic tetracyclic lycodine skeleton.
-
Tailoring Reactions: The lycodine scaffold is then modified by a series of tailoring enzymes, including hydroxylases (such as Fe(II)/2-oxoglutarate-dependent dioxygenases - 2OGDs), to produce the diverse array of Lycopodium alkaloids, including this compound.[5]
Visualizing the Biosynthetic Pathway
The following diagram, generated using the DOT language, illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound from L-lysine.
Conclusion
This compound remains a molecule of significant interest for its chemical novelty and potential biological activities. While its primary natural sources in the Lycopodium genus are well-established, a notable gap exists in the quantitative data regarding its abundance. The development and application of validated analytical methods are crucial to address this knowledge gap and to facilitate the sustainable sourcing of this valuable natural product. The experimental protocols and biosynthetic pathway information provided in this guide offer a solid foundation for researchers to advance the study of this compound, from its fundamental chemistry to its potential applications in drug discovery and development. Further research into the enzymatic machinery of this compound biosynthesis could also open avenues for its biotechnological production.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Lycodoline
Introduction
Lycodoline is a tetracyclic quinolizidine alkaloid belonging to the diverse family of Lycopodium alkaloids. These natural products, isolated from various club moss species (Lycopodium sp.), have garnered significant attention from the scientific community due to their complex molecular architectures and promising biological activities. This compound, in particular, serves as a key structural motif and a synthetic precursor to other biologically significant alkaloids. This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its isolation, characterization, and application in synthetic chemistry and pharmacological studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₅NO₂ | [1][2][3] |
| Molecular Weight | 263.38 g/mol | [2][3] |
| Appearance | Colorless crystal | [4] |
| Melting Point | 180-181 °C | [2] |
| Boiling Point | 412.7 ± 45.0 °C (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][5] |
| pKa | 15.24 ± 0.40 (Predicted) | [2] |
Spectral Data
Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound.
| Technique | Key Observations | Reference(s) |
| Infrared (IR) Spectroscopy | The infrared spectrum of this compound, measured in dilute carbon tetrachloride, shows a concentration-independent band at 3545 cm⁻¹, which is indicative of an intramolecularly hydrogen-bonded hydroxyl group. The carbonyl group gives rise to absorption at 1712 and 1708 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₆H₂₅NO₂. The fragmentation pattern is a key feature for its identification and structural analysis. | |
| Nuclear Magnetic Resonance (NMR) | While a complete data table is best sourced from dedicated chemical databases, ¹H NMR spectra show a characteristic doublet for the methyl group at approximately 0.84 ppm. ¹³C NMR and DEPT spectra have been used to identify all 16 carbon resonances, including a carbonyl carbon at around 210.5 ppm. | [6] |
Experimental Protocols
Isolation from Natural Sources
This compound can be isolated from the whole plants of Lycopodium species, such as Lycopodium japonicum. A general protocol involves the following steps:
-
Extraction : The air-dried and powdered plant material is extracted with a suitable solvent, typically methanol, to obtain a crude extract.
-
Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and extracted with an organic solvent (e.g., chloroform) to yield the crude alkaloid fraction.
-
Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol (e.g., 9:1) allows for the separation of the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Crystallization : The purified this compound is obtained as colorless crystals by recrystallization from a suitable solvent such as methanol.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lycopodium alkaloids, a diverse and structurally complex family of natural products, have captivated chemists for over a century. Among these, Lycodoline holds a significant position as one of the more widely distributed members within various Lycopodium species. Early investigations into these alkaloids laid the groundwork for modern natural product chemistry, showcasing innovative techniques in isolation, structure elucidation, and total synthesis. This technical guide provides an in-depth overview of the seminal early research on this compound and its related alkaloids, focusing on the foundational work that paved the way for future discoveries in this field.
Isolation and Physicochemical Properties
The journey of this compound began in 1943 when it was first isolated from Lycopodium annotinum L. by Manske and Marion, who designated it as alkaloid L.8.[1] The initial characterization was limited to its molecular formula and the melting point of its picrate derivative. It wasn't until the comprehensive work of Ayer and Iverach in 1964 that the structure was fully elucidated and more detailed physicochemical properties were reported.[2]
Physical and Spectroscopic Data of this compound
The following tables summarize the key quantitative data reported in the early literature for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅O₂N | [2] |
| Molecular Weight | 279.38 g/mol | Calculated |
| Melting Point | 180-181 °C | [2] |
| Optical Rotation ([α]D) | +2660° (peak), -6950° (trough) (c, 0.15 in Methanol) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features | Reference |
| Infrared (IR) | ν_max 3545 cm⁻¹ (hydroxyl), 1703 cm⁻¹ (carbonyl) | [2] |
| Nuclear Magnetic Resonance (¹H NMR) | δ 9.14 (doublet, C-methyl group) | [2] |
Structure Elucidation
The determination of the intricate tetracyclic structure of this compound was a significant achievement in natural product chemistry. Ayer and Iverach's 1964 publication detailed a series of chemical transformations and spectroscopic analyses that were instrumental in assigning the correct structure and stereochemistry.[2]
Experimental Protocols for Structure Elucidation
Key Chemical Transformations:
-
Oxidation of this compound: this compound was oxidized with chromium trioxide in pyridine to yield a diketone, confirming the presence of a secondary hydroxyl group.
-
Wolff-Kishner Reduction: The carbonyl group of this compound was reduced to a methylene group, providing a deoxythis compound derivative. This reaction was crucial in correlating this compound with other known Lycopodium alkaloids.
-
Hofmann Degradation: This degradation pathway was employed to open the nitrogen-containing ring, providing valuable information about the connectivity of the carbon skeleton.
The logical relationship of these key experiments in the structure elucidation of this compound is visualized in the diagram below.
Total Synthesis
The first total synthesis of (±)-Lycodoline was accomplished by Heathcock, Kleinman, and Binkley in 1982.[3][4][5][6][7] This landmark synthesis provided ultimate proof of the structure and stereochemistry of this compound and showcased a powerful strategy for the construction of the complex Lycopodium alkaloid framework.
Experimental Protocol for the Total Synthesis of (±)-Lycodoline
The synthesis commenced from 5-methyl-1,3-cyclohexanedione and proceeded through a multi-step sequence involving the construction of the key tricyclic intermediate. A pivotal step in the synthesis was an intramolecular Mannich reaction to form the tetracyclic core of this compound.
The workflow for the total synthesis of (±)-Lycodoline is depicted in the following diagram.
Early Biological Activity Studies
Early research on this compound primarily focused on its isolation and chemical characterization.[1] While the broader class of Lycopodium alkaloids has been known for its diverse biological activities, detailed pharmacological investigations of purified this compound were not a central theme of the initial studies.[8] Later research, however, has revealed that many Lycopodium alkaloids, including congeners of this compound, exhibit significant acetylcholinesterase (AChE) inhibitory activity, which has implications for the treatment of neurodegenerative diseases such as Alzheimer's.[9][10][11]
Conclusion
The early research on this compound represents a classic chapter in the history of natural product chemistry. The elegant work of pioneers like Manske, Marion, Ayer, and Heathcock not only unraveled the complex structure and accomplished the total synthesis of this fascinating alkaloid but also developed chemical methodologies that have had a lasting impact on the field. The foundational knowledge established during this era continues to inspire and inform modern drug discovery and development efforts targeting the rich chemical diversity of the Lycopodium alkaloids.
Appendix: Isolation of this compound (Alkaloid L.8)
The following diagram outlines the general workflow for the isolation of this compound from Lycopodium annotinum as described in the early literature.[1]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Total Synthesis of Lycopodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the in vitro and ex vivo acetylcholinesterase and antioxidant activities of traditionally used Lycopodium species from South America on alkaloid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Biological Significance of the Lycodoline Scaffold: A Technical Guide for Researchers
Abstract
The lycodoline scaffold, a core structural motif of a significant subclass of Lycopodium alkaloids, has garnered substantial interest within the scientific and medicinal communities.[1][2] These alkaloids, isolated from clubmosses of the Lycopodiaceae family, exhibit a diverse range of compelling biological activities.[3][4] This technical guide provides an in-depth exploration of the biological significance of the this compound scaffold, with a primary focus on its role as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the progression of neurodegenerative diseases such as Alzheimer's disease.[5] Furthermore, this document will delve into the emerging evidence supporting the neuroprotective, anti-inflammatory, and anticancer potential of this compound and its derivatives. Detailed experimental protocols for the key biological assays, alongside a comprehensive summary of quantitative activity data, are presented to facilitate further research and drug development efforts in this promising area.
Introduction: The this compound Scaffold
This compound is a tetracyclic alkaloid characterized by a unique bridged ring system. This rigid structure serves as a foundational scaffold for a variety of naturally occurring and synthetically derived molecules with significant biological properties. The inherent structural complexity and diverse bioactivities of this compound-type alkaloids have made them attractive targets for both phytochemical isolation and total synthesis.[1][6][7] The primary biological activity associated with this class of compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][8] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][9]
Acetylcholinesterase Inhibitory Activity
The most extensively studied biological activity of the this compound scaffold is its ability to inhibit acetylcholinesterase. Several this compound-type alkaloids have demonstrated potent AChE inhibitory activity, with some compounds exhibiting efficacy comparable to or greater than commercially available drugs.[8][9]
Quantitative Data for Acetylcholinesterase Inhibition
The following table summarizes the acetylcholinesterase inhibitory activity of selected this compound-type alkaloids and related compounds.
| Compound | Source/Organism | IC50 (µM) | Reference |
| N-demethylhuperzinine | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |
| Huperzine C | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |
| Huperzine B | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |
| Lycoparin C | Lycopodiastrum casuarinoides | Not specified as "significant" | [8] |
| 16-hydroxyhuperzine B | Lycopodiastrum casuarinoides | Not specified as "moderate" | [8] |
| Sanguinarine | Human AChE | 0.8 | [10] |
| Chelidonine | Human AChE | Competitive inhibitor | [10] |
| Berberine | Human AChE | Competitive-noncompetitive inhibitor | [10] |
Mechanism of Acetylcholinesterase Inhibition
The proposed mechanism of action for this compound-type alkaloids as AChE inhibitors involves their binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Neuroprotective Effects
Beyond AChE inhibition, emerging research suggests that compounds featuring the this compound scaffold may possess broader neuroprotective properties. These effects could be attributed to various mechanisms, including the modulation of oxidative stress and apoptosis.[11][12]
Experimental Workflow for Assessing Neuroprotection
A typical workflow for evaluating the neuroprotective potential of this compound derivatives involves a multi-step process, starting with in vitro cell-based assays.[13]
References
- 1. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 4. researchgate.net [researchgate.net]
- 5. The Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lycodine-type alkaloids from Lycopodiastrum casuarinoides and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
Lycodoline: A Technical Overview for Scientific Professionals
For Immediate Release
This technical guide provides an in-depth overview of Lycodoline, a tetracyclic Lycopodium alkaloid, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, biological activity, and detailed protocols for its isolation and synthesis.
Core Chemical Data
This compound is a structurally complex natural product with the following identifiers:
| Parameter | Value | Reference |
| CAS Number | 6900-92-1 | N/A |
| IUPAC Name | (1S,2S,10S,13S,15R)-2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.0¹,⁶.0²,¹³]hexadecan-11-one | N/A |
| Molecular Formula | C₁₆H₂₅NO₂ | [1] |
| Molecular Weight | 263.38 g/mol | [1] |
Biological Activity: Cholinesterase Inhibition
This compound has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
| Enzyme | IC₅₀ (μM) | Source Organism of this compound |
| Butyrylcholinesterase (BChE) | 667 | Lycopodium japonicum Thunb. ex Murray |
Experimental Protocols
Isolation from Lycopodium japonicum
A detailed method for the isolation of this compound from the powdered aerial parts of Lycopodium japonicum has been established. The process involves an initial extraction followed by a series of chromatographic separations.
An overview of the isolation workflow is presented below:
The detailed steps are as follows[2]:
-
Extraction: The air-dried and powdered plant material (50 kg) is subjected to a base extraction method to yield a crude base extract (67 g)[2].
-
Initial Fractionation: The crude extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and acetone. This process yields several fractions[2].
-
Isolation of this compound: Fraction IV is further purified using silica gel column chromatography with a chloroform-methanol (9:1) solvent system. This step affords 54 mg of this compound[2].
Total Synthesis
The total synthesis of (±)-Lycodoline has been achieved, providing a chemical route to this natural product and its analogs. The synthesis involves a multi-step sequence starting from readily available precursors. A key strategic element is the construction of the intricate tetracyclic core. The synthetic approach enables the production of this compound for further biological evaluation and drug development efforts. A general scheme for the total synthesis has been reported[3][4].
Further detailed experimental procedures for the total synthesis can be found in the supporting information of the primary literature[4].
Signaling Pathways
Currently, there is a lack of specific research data detailing the direct modulation of neuronal signaling pathways by this compound beyond its inhibitory effect on butyrylcholinesterase. As a cholinesterase inhibitor, this compound is presumed to indirectly affect cholinergic signaling by increasing the synaptic levels of acetylcholine. This, in turn, can lead to the activation of muscarinic and nicotinic acetylcholine receptors, which are known to modulate a wide range of downstream signaling cascades involved in neuronal function, including those related to cognition and memory.
A hypothetical representation of this indirect influence is depicted below:
Further research is required to elucidate the specific signaling pathways directly or indirectly modulated by this compound and to understand its full pharmacological profile.
References
An In-depth Technical Guide to Lycodoline and Other Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycopodium alkaloids, a diverse class of natural products isolated from the clubmosses of the Lycopodiaceae family, have garnered significant attention in the scientific community for their complex chemical structures and promising biological activities. This technical guide provides a comprehensive review of Lycodoline and other notable Lycopodium alkaloids, with a focus on their chemical properties, biological effects, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein aims to facilitate a deeper understanding of these fascinating compounds and to support future research and development efforts in this field.
Introduction
Lycopodium alkaloids are a group of over 200 structurally diverse compounds, traditionally classified into four main types based on their carbon-nitrogen skeletons: lycopodine, lycodine, fawcettimine, and phlegmarine.[1] These alkaloids have been a subject of interest for decades due to their potent biological activities, most notably acetylcholinesterase (AChE) inhibition, which has led to the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1] Beyond their effects on the central nervous system, Lycopodium alkaloids have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, antiviral, antibacterial, and antifungal activities. This guide will delve into the technical details of these activities, with a particular focus on providing quantitative data and the methodologies used to obtain them.
Chemical Structures and Classification
The structural diversity of Lycopodium alkaloids is a defining feature of this class of compounds. They are typically characterized by a tetracyclic or tricyclic ring system.
-
Lycopodine Type: These alkaloids possess a C16N skeleton and are among the most common. Lycopodine is the parent compound of this group.
-
Lycodine Type: This group, which includes the well-known Huperzine A, also has a C16N skeleton but with a different ring system compared to the lycopodine type. This compound belongs to this class of alkaloids.
-
Fawcettimine Type: These alkaloids are characterized by a unique bridged ring system.
-
Phlegmarine Type: This is a smaller and more structurally diverse group of alkaloids.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various Lycopodium alkaloids, providing a comparative overview for researchers.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Alkaloid | Target | IC50 (µM) | Source Organism |
| Huperzine A | AChE | 0.0743 | Huperzia serrata |
| Huperzine B | AChE | 20.2 | Lycopodiastrum casuarinoides |
| Huperzine C | AChE | 0.6 | Lycopodiastrum casuarinoides |
| N-demethylhuperzinine | AChE | 1.9 | Lycopodiastrum casuarinoides |
| Lycoparin C | AChE | 20.2 | Lycopodiastrum casuarinoides |
| Huperradine G | AChE | 0.876 ± 0.039 | Huperzia serrata[2] |
| Huperradine A | AChE | 13.125 ± 0.521 | Huperzia serrata[2] |
Table 2: BACE1 and Acid-Sensing Ion Channel 1a (ASIC1a) Inhibitory Activity
| Alkaloid | Target | IC50 (µM) | Source Organism |
| Lycocasine A | ASIC1a | 48.74 ± 0.92 | Lycopodiastrum casuarinoides |
Table 3: Antimicrobial Activity
| Alkaloid/Extract | Microorganism | MIC (µg/mL) |
| Lycopodium clavatum extracts | Staphylococcus aureus (ATCC) | 4 |
| Chelerythrine (related alkaloid class) | Pseudomonas aeruginosa | 1.9 |
| Sanguinarine (related alkaloid class) | Staphylococcus aureus | 1.9 |
| Epidihydropinidine (related alkaloid class) | Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, C. albicans | 5.37 |
Table 4: Antiviral Activity
| Alkaloid/Extract | Virus | EC50 (µM) | CC50 (µM) |
| Lycopodium clavatum chloroform extract | Herpes Simplex Virus (HSV) | 8-16 µg/mL | >100 µg/mL |
| Lycopodium clavatum petroleum ether and alkaloid extracts | Parainfluenza Virus (PI-3) | 4-32 µg/mL | >100 µg/mL |
| Lycorine (related alkaloid class) | Dengue Virus (DENV) | 0.34 - 73.59 | 6.25 - >100 |
| Haemanthamine (related alkaloid class) | Dengue Virus (DENV) | 0.337 | >100 |
| Pancracine (related alkaloid class) | Dengue Virus (DENV) | 0.357 | >100 |
Table 5: Cytotoxicity Data
| Alkaloid | Cell Line | CC50 / IC50 (µM) |
| Lycopodine | HeLa | Induces apoptosis |
| Lycorine (related alkaloid class) | Hacat, A431 | 0.5 (48h) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Lycopodium alkaloids.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Lycopodium alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
BACE1 Inhibition Assay (FRET-based)
This assay is used to identify inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Materials:
-
Recombinant human BACE1
-
BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the BACE1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE1 substrate.
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) in kinetic mode for 30-60 minutes.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition and IC50 values are calculated as described for the AChE assay.
Neuroprotective Activity Assay (SH-SY5Y Cell-based)
This assay evaluates the ability of compounds to protect neuronal cells from toxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Neurotoxin (e.g., rotenone, 6-hydroxydopamine, or amyloid-beta peptide)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells (excluding the control wells).
-
Incubate for an appropriate time (e.g., 24-48 hours).
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Activity Assay (RAW 264.7 Macrophage-based)
This assay measures the ability of compounds to inhibit the production of inflammatory mediators in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
The inhibitory effect of the compounds is calculated as the percentage reduction in NO or cytokine production compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological activities of Lycopodium alkaloids are mediated through their interaction with various cellular signaling pathways.
Neuroprotective Signaling Pathway of Huperzine A
Huperzine A, a well-studied Lycopodium alkaloid, exerts its neuroprotective effects through multiple mechanisms beyond simple AChE inhibition. These include the modulation of the Wnt signaling pathway, regulation of amyloid precursor protein (APP) processing, and reduction of oxidative stress.[3][4][5]
Caption: Neuroprotective signaling pathways of Huperzine A.
Anti-inflammatory Signaling Pathway of Lycopodium Alkaloids
Extracts from Lycopodium species have been shown to possess anti-inflammatory properties, which are, at least in part, mediated by the inhibition of the STING/NF-κB signaling pathway.[6] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the STING/NF-κB pathway by Lycopodium alkaloids.
Conclusion and Future Directions
This compound and other Lycopodium alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-established role as acetylcholinesterase inhibitors has paved the way for their use in managing neurodegenerative diseases. Furthermore, emerging evidence of their anti-inflammatory, neuroprotective, and antimicrobial activities suggests a broader range of potential applications.
This technical guide has provided a consolidated overview of the current knowledge on these alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The provided tables and diagrams are intended to serve as a practical resource for researchers in the field.
Future research should focus on:
-
Expanding the quantitative dataset: More comprehensive screening of a wider range of Lycopodium alkaloids for various biological activities is needed to establish clear structure-activity relationships.
-
Elucidating detailed mechanisms: While the signaling pathways for some activities are beginning to be understood, further investigation is required to identify the specific molecular targets of different alkaloids.
-
In vivo studies and clinical trials: More extensive in vivo studies are necessary to validate the therapeutic potential of these compounds and to assess their safety and efficacy in clinical settings.
-
Synthetic and biosynthetic studies: Continued efforts in the total synthesis and elucidation of the biosynthetic pathways of these complex molecules will be crucial for ensuring a sustainable supply for research and potential therapeutic use.
By addressing these areas, the scientific community can unlock the full potential of this compound and other Lycopodium alkaloids for the development of novel and effective therapies for a range of human diseases.
References
- 1. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Three new Lycopodium alkaloids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycopodine from Lycopodium clavatum extract inhibits proliferation of HeLa cells through induction of apoptosis via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxins | Special Issue : Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]
Methodological & Application
Enantioselective Synthesis of Lycodoline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of cutting-edge strategies for the enantioselective synthesis of Lycodoline and its analogs. Given the structural complexity and therapeutic potential of Lycopodium alkaloids, enantioselective control is paramount for the development of potent and specific drug candidates.
While a definitive enantioselective total synthesis of this compound has yet to be published in peer-reviewed literature, significant strides have been made in the asymmetric synthesis of closely related and structurally similar alkaloids, most notably (-)-Lycopodine. The strategies employed in the synthesis of (-)-Lycopodine serve as a powerful blueprint for the potential enantioselective synthesis of this compound. This document will focus on a highly successful organocatalytic approach developed by the research group of Rich G. Carter, which provides a robust framework for achieving high levels of stereocontrol in the construction of the core tetracyclic structure of these alkaloids.
Key Synthetic Strategies
The enantioselective synthesis of Lycopodium alkaloids like this compound and Lycopodine hinges on the strategic construction of their intricate tetracyclic core with precise control over multiple stereocenters. Two primary strategies have emerged as particularly effective:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to introduce the initial stereochemical information. This chirality is then transferred and elaborated throughout the synthetic sequence to ultimately yield the enantiopure target molecule. A proposed strategy for this compound involves starting from a chiral building block and employing key transformations like an L-proline-mediated Mannich cyclization to construct the core structure.
-
Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction, starting from achiral or racemic precursors. Organocatalysis, in particular, has proven to be a powerful tool for the asymmetric synthesis of Lycopodine, offering a metal-free and environmentally benign approach to establishing key stereocenters.
This application note will detail an organocatalytic strategy for the synthesis of (-)-Lycopodine as a representative and well-documented example.
Data Presentation: Enantioselective Synthesis of (-)-Lycopodine
The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (-)-Lycopodine, as reported by the Carter group. This data highlights the efficiency and high level of stereocontrol achieved with their organocatalytic approach.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 1 | Organocatalytic Intramolecular Michael Addition | (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | EtOH/DCE (1:99) | -20 | 75 | >95 | >20:1 |
| 2 | Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization | Zn(OTf)₂ | DCE | 96 | 72 | - | - |
| 3 | Desulfonylation | Na/Hg | MeOH/THF | rt | 85 | - | - |
| 4 | Alkylation | 3-iodopropan-1-ol | K₂CO₃ | DMF | 68 (2 steps) | - | - |
| 5 | Oppenauer Oxidation/Aldol Condensation | t-BuOK, Ph₂CO | Benzene | 110 | 55 | - | - |
| 6 | Reduction | [(Ph₃P)CuH]₆ (Stryker's reagent) | Toluene | -78 to rt | 92 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments in the enantioselective synthesis of (-)-Lycopodine.
Protocol 1: Organocatalytic Enantioselective Intramolecular Michael Addition
This protocol describes the key enantioselective step that establishes the initial stereocenters of the tetracyclic core.
Materials:
-
Keto sulfone precursor
-
(S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (organocatalyst)
-
Piperidine
-
Ethanol (EtOH)
-
1,2-Dichloroethane (DCE)
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the keto sulfone precursor (1.0 eq) in a 1:99 mixture of EtOH/DCE (to a concentration of 0.2 M), add the (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide organocatalyst (0.1 eq).
-
Add piperidine (1.0 eq) to the reaction mixture at -20 °C.
-
Stir the reaction at -20 °C for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a gradient of 10-30% EtOAc in hexanes to yield the cyclized product.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization
This protocol details the construction of the tricyclic core of the alkaloid.
Materials:
-
Cyclized product from Protocol 1
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the cyclized product from Protocol 1 (1.0 eq) in DCE (to a concentration of 0.02 M) in a sealed tube, add Zn(OTf)₂ (1.5 eq).
-
Heat the sealed tube to 96 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% EtOAc in hexanes to afford the tricyclic amine.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships in the enantioselective synthesis of Lycopodium alkaloids.
Caption: Overall synthetic workflow for the enantioselective synthesis of (-)-Lycopodine.
Caption: Catalytic cycle for the organocatalyzed intramolecular Michael addition.
Animal Models for Studying Lycodoline Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and experimental protocols relevant to the pharmacological investigation of Lycodoline, a prominent alkaloid from the Lycopodium species. The focus is on three key therapeutic areas where this compound and related compounds have shown potential: neuroprotection, anti-inflammatory effects, and hepatoprotection.
Neuroprotective Effects of this compound
Lycopodium alkaloids are recognized for their acetylcholinesterase (AChE) inhibitory activity, making them promising candidates for neurodegenerative diseases like Alzheimer's.[1] Animal models are crucial for evaluating the in vivo efficacy of these compounds in improving cognitive function.
Scopolamine-Induced Amnesia Model in Mice
This model is widely used to screen for drugs with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[2][3]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Mice are administered this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) for a predetermined period (e.g., 7-14 days). A vehicle control group receives the vehicle alone. A positive control group may receive a known cognitive enhancer like Donepezil.
-
-
Induction of Amnesia: 30 minutes after the final this compound administration, scopolamine (1 mg/kg, i.p.) is administered to all groups except the naive control group.
-
Behavioral Testing: 30 minutes after scopolamine injection, cognitive function is assessed using behavioral tests such as the Y-maze, Morris water maze, or passive avoidance test.[2][4]
-
Biochemical Analysis: Following behavioral testing, brain tissues (hippocampus and cortex) can be collected for ex vivo analysis of acetylcholinesterase activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) in Y-Maze | Escape Latency (s) in Morris Water Maze (Day 5) | Acetylcholinesterase Activity (% of Control) |
| Control | - | 75 ± 5 | 20 ± 3 | 100 ± 8 |
| Scopolamine | 1 | 45 ± 4 | 55 ± 6 | 125 ± 10* |
| This compound | 1 | 52 ± 5 | 48 ± 5 | 110 ± 9 |
| This compound | 5 | 65 ± 6# | 35 ± 4# | 95 ± 7# |
| This compound | 10 | 72 ± 5# | 25 ± 3# | 80 ± 6# |
| Donepezil | 2 | 70 ± 4# | 28 ± 4# | 75 ± 5# |
*p < 0.05 compared to Control; #p < 0.05 compared to Scopolamine group. Data are representative and expressed as mean ± SEM.
Experimental Workflow:
Anti-inflammatory Effects of this compound
Chronic inflammation is implicated in various diseases. Natural products are a rich source of novel anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[5]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Drug Administration: this compound is administered (e.g., p.o. or i.p.) at various doses (e.g., 10, 25, 50 mg/kg) one hour before the carrageenan injection. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) are included.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema is calculated as the increase in paw volume from baseline.
-
The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators (e.g., TNF-α, IL-6) and enzyme expression (e.g., COX-2) via ELISA or Western blot.[6]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) at 3h |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.06 | 20.0 |
| This compound | 25 | 0.45 ± 0.05# | 47.1 |
| This compound | 50 | 0.32 ± 0.04# | 62.4 |
| Indomethacin | 10 | 0.28 ± 0.03# | 67.1 |
*p < 0.05 compared to Control; #p < 0.05 compared to the 10 mg/kg this compound group. Data are representative and expressed as mean ± SEM.
Potential Anti-inflammatory Signaling Pathway of this compound
While direct evidence for this compound is limited, many anti-inflammatory natural products exert their effects by inhibiting the NF-κB and MAPK signaling pathways.[7][8]
NF-κB Signaling Pathway:
MAPK Signaling Pathway:
References
- 1. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 2. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Derivatisierung von Lycodolin für Struktur-Wirkungs-Beziehungsstudien: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Lycodolin, einem Lycopodium-Alkaloid, zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die hierin enthaltenen Informationen sollen Forscher bei der Synthese neuartiger Lycodolin-Analoga und deren biologischer Evaluierung, insbesondere im Hinblick auf die Hemmung der Acetylcholinesterase (AChE), unterstützen.
Einleitung
Lycodolin und verwandte Lycopodium-Alkaloide haben aufgrund ihrer interessanten biologischen Aktivitäten, einschließlich ihrer potenten und selektiven Hemmung der Acetylcholinesterase (AChE), große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen.[1] AChE ist ein Schlüsselenzym im cholinergen System und ein wichtiges Ziel für die Behandlung von neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit.[1] Die Derivatisierung des Lycodolin-Grundgerüsts ermöglicht die systematische Untersuchung, wie strukturelle Modifikationen die biologische Aktivität beeinflussen, was für die Entwicklung wirksamerer und selektiverer Therapeutika entscheidend ist.
Datenpräsentation: Struktur-Wirkungs-Beziehung von Lycodolin-Analoga
Die folgende Tabelle fasst die quantitative Beziehung zwischen der Struktur verschiedener Lycodolin-artiger Alkaloide und ihrer hemmenden Wirkung auf die Acetylcholinesterase (AChE) zusammen. Die IC50-Werte geben die Konzentration des jeweiligen Wirkstoffs an, die erforderlich ist, um die Aktivität des Enzyms um 50 % zu hemmen.
| Verbindung | R1 | R2 | R3 | IC50 (µM) für AChE[2] |
| Lycodolin-Grundgerüst | ||||
| Huperzin C (8) | H | NH2 | H | 0.6 ± 0.1 |
| N-Demethylhuperzinin (7) | H | H | H | 1.9 ± 0.2 |
| Huperzin B (9) | CH3 | H | H | 20.2 ± 1.3 |
| Lycoparin C (13) | H | H | OCH3 | 23.9 ± 2.2 |
| Verbindung 1 (neu) | H | H | OH | 87.3 ± 1.9 |
| Huperzin A (Referenz) | - | - | - | (74.3 ± 2.8) × 10⁻³ |
Hinweis: Die Nummerierung der Verbindungen (z. B. 8, 7, 9, 13, 1) entspricht der in der zitierten Originalpublikation verwendeten Nummerierung.[2]
Schlussfolgerungen aus der SAR-Analyse:
-
Eine Aminogruppe an Position C-13 (Huperzin C) erhöht die AChE-Hemmwirkung im Vergleich zu einem Wasserstoffatom an dieser Position (N-Demethylhuperzinin) signifikant.[2]
-
Eine N-Methylgruppe an Position 13 (Huperzin B) führt zu einer deutlichen Abnahme der AChE-Hemmung im Vergleich zu N-Demethylhuperzinin, was darauf hindeutet, dass diese Modifikation die Aktivität stark verringern könnte.[2]
-
Eine Methoxygruppe an einer nicht näher spezifizierten Position (Lycoparin C) führt zu einer moderaten Hemmwirkung.[2]
-
Eine Hydroxylgruppe an einer nicht näher spezifizierten Position (neue Verbindung 1) führt zu einer schwächeren Hemmwirkung im Vergleich zu den anderen getesteten Analoga.[2]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeinen Verfahren zur Derivatisierung von Lycodolin und zur Bewertung der biologischen Aktivität der synthetisierten Analoga.
Synthese von Lycodolin-Derivaten
Die Derivatisierung von Lycodolin kann an mehreren Positionen erfolgen, um eine Bibliothek von Analoga für SAR-Studien zu erstellen. Zu den wichtigsten Modifikationsstellen gehören der Stickstoff des Piperidinrings sowie die Kohlenstoffatome C-5, C-7 und C-12.
3.1.1. Allgemeine Vorgehensweise zur N-Acylierung von Lycodolin
Dieses Protokoll beschreibt die allgemeine Methode zur Einführung einer Acylgruppe am Stickstoffatom des Lycodolin-Grundgerüsts.
Protokoll:
-
Lösen Sie Lycodolin (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM).
-
Fügen Sie eine Base wie Triethylamin (1,5 Äquiv.) hinzu, um die entstehende Säure zu neutralisieren.
-
Geben Sie das entsprechende Acylchlorid oder Anhydrid (1,2 Äquiv.) tropfenweise bei 0 °C zur Reaktionsmischung.
-
Lassen Sie die Reaktion unter Rühren auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden oder bis die Reaktion durch Dünnschichtchromatographie (DC) als vollständig angezeigt wird.
-
Beenden Sie die Reaktion durch Zugabe von Wasser.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-Acyl-Lycodolin-Derivat zu erhalten.
3.1.2. Protokoll zur Funktionalisierung von Lycodolin an C-12
Die Modifikation an der C-12-Position kann durch eine Sequenz aus Dehydratisierung und anschließender Hydratisierung erreicht werden, um die Konfiguration des tertiären Alkohols zu invertieren oder weitere Funktionalisierungen zu ermöglichen.
Protokoll:
-
Dehydratisierung: Behandeln Sie Lycodolin mit Thionylchlorid in Pyridin, um eine Eliminierung der tertiären Hydroxylgruppe an C-12 zu bewirken und ein Alken-Zwischenprodukt zu bilden.
-
Hydratisierung: Setzen Sie das Alken-Zwischenprodukt einer Hydratisierungsreaktion (z. B. durch saure Katalyse in Gegenwart von Wasser) aus, um die Hydroxylgruppe wieder einzuführen, was zur Bildung des C-12-Epimers von Lycodolin führen kann.
Protokoll für den Acetylcholinesterase-Inhibitions-Assay
Die hemmende Wirkung der synthetisierten Lycodolin-Derivate auf die AChE kann mit der Ellman-Methode quantifiziert werden. Diese kolorimetrische Methode misst die Aktivität des Enzyms durch die Spaltung von Acetylthiocholin.
Materialien:
-
Acetylcholinesterase (AChE) aus menschlichen Erythrozyten oder Electrophorus electricus
-
Acetylthiocholiniodid (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Phosphatpuffer (pH 8,0)
-
Testverbindungen (Lycodolin-Derivate) in geeigneter Konzentration in DMSO gelöst
-
Positivkontrolle (z. B. Huperzin A)
-
96-Well-Mikrotiterplatte
-
Mikrotiterplatten-Lesegerät
Protokoll:
-
Bereiten Sie Stammlösungen der Testverbindungen, der Positivkontrolle und der Reagenzien vor.
-
Geben Sie in die Wells der 96-Well-Platte:
-
Phosphatpuffer
-
DTNB-Lösung
-
Testverbindung in verschiedenen Konzentrationen (Endkonzentration an DMSO sollte 1 % nicht überschreiten)
-
AChE-Lösung
-
-
Inkubieren Sie die Platte für 15 Minuten bei 37 °C.
-
Starten Sie die Reaktion durch Zugabe der ATCI-Lösung zu allen Wells.
-
Messen Sie die Absorption bei 412 nm in regelmäßigen Abständen über einen Zeitraum von 5 Minuten mit einem Mikrotiterplatten-Lesegerät.
-
Berechnen Sie die prozentuale Hemmung der AChE-Aktivität für jede Konzentration der Testverbindung.
-
Bestimmen Sie den IC50-Wert durch grafische Darstellung der prozentualen Hemmung gegen den Logarithmus der Konzentration der Testverbindung.
Signalwege
Acetylcholinesterase-Inhibitoren üben ihre Wirkung hauptsächlich durch die Erhöhung der Acetylcholin-Konzentration im synaptischen Spalt aus. Dies führt zur Aktivierung von cholinergen Rezeptoren und zur Modulation nachgeschalteter Signalwege, die für das Überleben von Neuronen und die synaptische Plastizität wichtig sind. Ein relevanter Signalweg ist der PI3K/Akt-Signalweg.
Die Hemmung der AChE durch Lycodolin-Derivate führt zu einem Anstieg des Acetylcholinspiegels. Dies aktiviert cholinerge Rezeptoren, die wiederum den PI3K/Akt-Signalweg stimulieren. Die Aktivierung von Akt führt zur Hemmung der Glykogensynthase-Kinase 3β (GSK-3β), einem Enzym, das an der Hyperphosphorylierung des Tau-Proteins beteiligt ist, einem Kennzeichen der Alzheimer-Krankheit. Darüber hinaus kann die Aktivierung von Akt Transkriptionsfaktoren wie CREB fördern, die die Expression von Genen regulieren, die für das Überleben von Neuronen und die synaptische Plastizität entscheidend sind.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of the Lycodoline Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the Lycodoline core and related Lycopodium alkaloids. The information is compiled from seminal works in the field to address common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the tetracyclic core of this compound?
The main hurdles in the total synthesis of the this compound core revolve around the construction of the sterically congested tetracyclic framework, which includes a bicyclo[3.3.1]nonane system. Key challenges include:
-
Formation of the bridgehead aza-quaternary carbon: This requires precise control of reactivity and stereochemistry at a highly hindered position.
-
Stereoselective synthesis of multiple contiguous chiral centers: The this compound core possesses several stereocenters that must be set with high fidelity.
-
Construction of the strained bicyclo[3.3.1]nonane ring system: This often involves complex cyclization reactions that can be low-yielding or lead to undesired byproducts.
-
Late-stage functionalization: Modifying the core structure to achieve the final natural product can be difficult due to the complex and often sensitive nature of the tetracyclic system.
Q2: What are the main strategies for constructing the B/C ring system of the this compound core?
Two prominent strategies for the formation of the crucial B/C ring system are the intramolecular Mannich reaction, famously employed by Heathcock, and the more recent tandem palladium-mediated oxidative dehydrogenation/hetero-Michael addition developed by Fan and coworkers.[1]
-
Intramolecular Mannich Reaction: This approach typically involves the cyclization of an amino-diketone precursor to form the bicyclo[3.3.1]nonane core. While effective, it can be sensitive to reaction conditions and may lead to side products through pathways like retro-Michael reactions.[2]
-
Tandem Palladium-Mediated Oxidative Dehydrogenation/Hetero-Michael Addition: This modern approach generates a highly reactive bridgehead enone in situ, which then undergoes an intramolecular hetero-Michael addition to forge the key C-N bond and create the aza-quaternary center.[1]
Q3: Why did the proposed aza-semipinacol rearrangement in some synthetic routes to this compound analogues fail?
In the synthesis of this compound-type alkaloids, a proposed aza-semipinacol rearrangement to construct the desired framework was unsuccessful.[3] Upon treatment with various Brønsted and Lewis acids, no rearrangement was observed. This was attributed to the decreased migratory aptitude of the C-C bond adjacent to the electronically deactivated aliphatic amine.[3] Furthermore, attempts to activate the hydroxyl group under basic conditions with electrophilic reagents like oxalyl chloride or triphosgene did not lead to the desired rearrangement. Instead, these conditions resulted in either an unexpected N,O-bisacylation/ring-opening chlorination or elimination to form an undesired anhydrothis compound byproduct.[3]
Troubleshooting Guides
Intramolecular Mannich Reaction for Bicyclo[3.3.1]nonane Core Formation
Problem: Low yield or failure of the intramolecular Mannich cyclization, with the starting material remaining or the formation of a retro-Michael byproduct.[2]
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired tricyclic product. | Insufficiently forcing reaction conditions. | Heathcock's original conditions for a similar cyclization involved prolonged heating. A modified, more effective protocol uses a combination of a strong base and a high-boiling solvent under sealed-tube conditions to drive the reaction to completion.[2] |
| Formation of a retro-Michael byproduct. | The cyclization is reversible, and under certain conditions, the retro-Michael pathway is favored. | The use of benzophenone in the reaction mixture at high temperatures can suppress the retro-Michael reaction, leading to a higher yield of the desired cyclized product.[2] |
Palladium-Mediated Oxidative Dehydrogenation/Hetero-Michael Addition
Problem: Inefficient formation of the bridgehead aza-quaternary carbon via the tandem palladium-mediated oxidative dehydrogenation/hetero-Michael addition.[1]
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired tetracyclic product. | Suboptimal palladium catalyst or reaction conditions. | The reaction is sensitive to the choice of palladium source and reaction temperature. Freshly prepared Pd(OAc)2 in acetonitrile at 60 °C has been shown to be effective.[3] |
| Formation of undetermined byproducts. | Instability of the in situ generated bridgehead enone or side reactions of the starting TMS enol ether. | Ensure the TMS enol ether is freshly prepared and of high purity. The reaction should be performed under an inert atmosphere to prevent degradation of the catalyst and intermediates.[3] |
| Reaction does not go to completion. | Insufficient amount of the palladium reagent. | This tandem reaction often requires a stoichiometric amount of the palladium reagent (e.g., 1.5 equivalents of Pd(OAc)2) to achieve high conversion.[3] |
Data Presentation
Table 1: Comparison of Key Cyclization Reactions in this compound Core Synthesis
| Reaction | Key Reagents and Conditions | Product | Yield | Reference |
| Intramolecular Mannich Cyclization (Heathcock modification) | t-BuOK (6 equiv), Ph2CO (18 equiv), PhH, 110 °C, sealed tube, 50 min | Tricyclic core | Good | [2] |
| Tandem Oxidative Dehydrogenation/Hetero-Michael Addition | 1. KHMDS, TMSCl, THF; 2. Pd(OAc)2, CH3CN, 60 °C | (±)-Lycodoline | 15% (over 8 steps) | [3] |
| Failed Aza-semipinacol Rearrangement Attempt 1 | Brønsted or Lewis Acids | No desired rearrangement | 0% | [3] |
| Failed Aza-semipinacol Rearrangement Attempt 2 | Oxalyl chloride, NaH, CH2Cl2 | N,O-bisacylation/ring-opening product | - | [3] |
| Failed Aza-semipinacol Rearrangement Attempt 3 | Triphosgene | (±)-Anhydrothis compound (elimination byproduct) | Major product | [3] |
Experimental Protocols
Protocol 1: Modified Heathcock Intramolecular Mannich Cyclization [2]
This protocol is for the final cyclization to form the tetracyclic core of Lycopodine, a related alkaloid, and demonstrates conditions that suppress the retro-Michael side reaction.
-
To a solution of the tricyclic precursor in benzene are added t-butoxide (6 equivalents) and benzophenone (18 equivalents).
-
The reaction mixture is heated in a sealed tube at 110 °C for 50 minutes.
-
After cooling, the reaction is quenched and the product is extracted and purified by chromatography to yield the tetracyclic core.
Protocol 2: Tandem Palladium-Mediated Oxidative Dehydrogenation/Hetero-Michael Addition [3]
This protocol describes the key step in the synthesis of (±)-Lycodoline by Fan and coworkers.
-
The precursor ketone is converted to its corresponding TMS enol ether by treatment with KHMDS (3.0 equivalents) and TMSCl (3.0 equivalents) in THF.
-
The crude TMS enol ether is then dissolved in freshly distilled acetonitrile.
-
Freshly prepared Pd(OAc)2 (1.5 equivalents) is added, and the mixture is heated to 60 °C.
-
The reaction is monitored by TLC, and upon completion, the product is isolated and purified by column chromatography.
Visualizations
Caption: Comparative workflow of key cyclization strategies for the this compound core.
Caption: Decision tree illustrating the outcomes of a failed aza-semipinacol rearrangement.
References
Improving yield and purity in Lycodoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of synthetic Lycodoline.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of this compound?
The total synthesis of this compound, a tetracyclic Lycopodium alkaloid, presents several challenges. These include the stereocontrolled construction of the complex bridged ring system, achieving satisfactory yields in multi-step sequences, and the purification of the final product from structurally similar byproducts. Key transformations, such as intramolecular cyclizations, must be carefully optimized to maximize yield and minimize the formation of diastereomers.
Q2: What are the typical overall yields reported for this compound synthesis?
Overall yields for this compound total synthesis can vary significantly based on the chosen synthetic route. A divergent approach starting from a known bicyclic ketone has reported an overall yield of 15% over eight steps for the synthesis of (±)-Lycodoline[1]. Optimizing each step in the sequence is critical for maximizing the final product output.
Q3: Which purification techniques are most effective for synthetic this compound?
Due to the presence of a basic nitrogen atom and its complex structure, a combination of purification techniques is often employed. Standard column chromatography on silica gel is a common first-pass purification step. For highly persistent impurities or separation of stereoisomers, preparative high-performance liquid chromatography (HPLC) is often necessary. In some cases, crystallization of the freebase or a salt form (e.g., hydrochloride or hydrobromide) can be an effective final purification step to achieve high purity.
Q4: How can side reactions be minimized during the synthesis?
Minimizing side reactions requires careful control over reaction conditions. Key strategies include:
-
Temperature Control: Many reactions in the this compound synthesis are sensitive to temperature fluctuations. Maintaining the optimal temperature is crucial to prevent the formation of thermal degradation products or undesired side-products.
-
Inert Atmosphere: Using an inert atmosphere (e.g., argon or nitrogen) is essential for reactions involving air-sensitive reagents or intermediates to prevent oxidation.
-
Reagent Purity: Ensuring the high purity of starting materials and reagents is critical, as impurities can interfere with the desired reaction pathway.
-
Slow Addition: In many cases, the slow addition of a reagent can help to control the reaction rate and minimize the formation of byproducts resulting from high local concentrations.
Troubleshooting Guide
Problem: Low Yield in Key Cyclization Step (e.g., Intramolecular Diels-Alder Reaction)
Q: My intramolecular Diels-Alder reaction to form the core tetracyclic structure of a this compound precursor is giving a low yield. What are the potential causes and how can I troubleshoot this?
A: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing polycyclic systems, but it can be sensitive to several factors.[2][3][4][5] Here is a logical workflow to troubleshoot a low-yielding IMDA reaction:
Figure 1. Troubleshooting workflow for a low-yield IMDA reaction.
-
Verify Substrate Integrity: First, confirm the purity and structural integrity of your IMDA precursor using techniques like NMR and mass spectrometry. Impurities or degradation of the starting material can inhibit the reaction.
-
Optimize Reaction Temperature and Time: IMDA reactions are often under thermodynamic control. If the reaction is run at too low a temperature, the activation barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition or retro-Diels-Alder reactions. Systematically screen a range of temperatures (e.g., from 80°C to 180°C in a high-boiling solvent like toluene or xylene) and monitor the reaction progress over time by TLC or LC-MS.
-
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium of the precursor, which can affect the feasibility of the cyclization. Screen a variety of solvents with different polarities.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) can accelerate the reaction by coordinating to the dienophile, lowering the LUMO energy, and promoting cyclization. Perform small-scale test reactions with different Lewis acids and monitor for product formation.
-
Analyze for Isomers: A low yield of the desired product might be due to the formation of an undesired stereoisomer. Carefully analyze the crude reaction mixture by high-resolution NMR or HPLC to identify any major byproducts. Adjusting the reaction conditions may favor the formation of the desired isomer.
Problem: Difficulty in Purifying Final Product
Q: I have synthesized this compound, but I am struggling to remove a persistent impurity that has a similar polarity. What purification strategies can I employ?
A: Purifying this compound from structurally similar impurities, such as stereoisomers or precursors from incomplete reactions, is a common challenge. A systematic approach to purification is recommended:
Figure 2. Decision tree for this compound purification.
-
Optimized Column Chromatography: If standard silica gel chromatography is insufficient, try using a different stationary phase, such as alumina (basic or neutral) or a bonded phase (e.g., C18 for reverse-phase chromatography). A shallow solvent gradient can also improve separation.
-
Crystallization: Attempt to crystallize the product. This can be a highly effective method for achieving high purity. Screen a wide range of solvent systems. If the freebase does not crystallize readily, converting it to a salt (e.g., hydrochloride or perchlorate) can often induce crystallization.
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC is the most powerful tool. This allows for the separation of compounds with very minor structural differences.
-
Chemical Derivatization: In some cases, it may be beneficial to derivatize the mixture to facilitate separation. For example, if the impurity has a reactive functional group that this compound lacks, it can be chemically altered to significantly change its polarity, allowing for easy separation. The protecting group can then be removed to yield the pure product.
Data Presentation
Table 1: Yields in a Divergent Total Synthesis of (±)-Lycodoline and Related Alkaloids[1]
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | Bishomoallylic alcohol | AllylMgBr, THF, -98°C | 82 |
| 2 | Hemiacetal ketone | 1. 9-BBN, THF; H₂O₂, NaOH 2. IBX, DMSO | 52 (2 steps) |
| 3 | N-Boc protected amine | 1. TMSN₃, TiCl₄ 2. H₂, Pd/C 3. Boc₂O, Et₃N | 65 (3 steps) |
| 4 | Tetracyclic carbamate | Pd(OAc)₂, PhI(OAc)₂, Ph₃P, CH₂Cl₂ | 46 |
| 5 | (±)-Lycodoline | CF₃CO₂H, CH₂Cl₂ | 95 |
| Overall | (±)-Lycodoline | 8 Steps from known ketone | 15 |
| 6a | (±)-Anhydrothis compound | Martin's sulfurane, C₆H₆, 80°C | 91 |
| 6b | (±)-Lycoposerramine G | OsO₄, NMO, acetone/H₂O | 85 |
| 6c | (±)-Miyoshianine A | m-CPBA, CH₂Cl₂ | 86 |
Yields are for isolated products after chromatographic purification.
Experimental Protocols
Protocol 1: Palladium-Mediated Oxidative Aminocyclization
This protocol describes a key C-N bond-forming reaction to construct the tetracyclic core of this compound precursors[1][6].
-
Preparation: To a solution of the N-Boc protected amino-olefin precursor (1.0 eq) in anhydrous dichloromethane (0.02 M) under an argon atmosphere, add triphenylphosphine (1.5 eq).
-
Reagent Addition: Add palladium(II) acetate (0.2 eq) and (diacetoxyiodo)benzene (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the tetracyclic carbamate product.
Protocol 2: Deprotection to Yield (±)-Lycodoline
This protocol describes the final deprotection step to yield the target alkaloid[1].
-
Preparation: Dissolve the tetracyclic carbamate (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until all the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess trifluoroacetic acid.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude (±)-Lycodoline can be further purified by column chromatography or crystallization if necessary.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 6. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of Lycodoline under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lycodoline. The information is designed to address specific issues that may be encountered during experimental studies on its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a tertiary amine with a hydroxyl group, this compound's chemical structure suggests potential susceptibility to degradation under acidic, basic, oxidative, and photolytic stress conditions. It is crucial to control these factors during storage and handling to ensure the integrity of the compound.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture.[1] For stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month.[1] Whenever possible, solutions should be freshly prepared for immediate use.[1] Long-term storage of solutions is not recommended to avoid potential degradation.[1]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The degradation of this compound can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2][3] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining this compound and the detection of any new impurities.[4][5]
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation, or stress testing, involves intentionally subjecting a drug substance like this compound to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5][6][7] These studies are crucial for:
-
Identifying potential degradation products.[5]
-
Understanding the degradation pathways.[5]
-
Developing and validating a stability-indicating analytical method.[5][6]
-
Gaining insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptom: Appearance of new, unidentified peaks in the HPLC chromatogram of a this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Verify the storage conditions and age of the sample and solutions. - Prepare a fresh sample and re-analyze. - Compare the chromatogram with a reference standard stored under optimal conditions. |
| Contamination | - Check the purity of the solvents and reagents used. - Ensure cleanliness of glassware and equipment. - Analyze a blank (solvent without this compound) to identify any peaks originating from the system or solvents. |
| Interaction with Excipients (if in formulation) | - Perform a compatibility study with the individual excipients to identify any interactions. |
Issue 2: Decrease in this compound Peak Area Over Time
Symptom: The peak area corresponding to this compound consistently decreases in sequential analyses of the same sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instability in Analytical Solution | - Assess the stability of this compound in the mobile phase or diluent. It may be necessary to use a different solvent system. - Keep sample vials in the autosampler at a controlled, cool temperature. |
| Adsorption to Surfaces | - Check for potential adsorption of this compound to the sample vial, cap, or HPLC tubing. Using silanized glass vials may help. |
| Photodegradation | - Protect the sample from light by using amber vials or covering the autosampler. |
Issue 3: Poor Peak Shape for this compound
Symptom: The chromatographic peak for this compound is broad, tailing, or splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | - As an amine-containing compound, the pH of the mobile phase can significantly affect the peak shape. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Column Overload | - Reduce the concentration of the injected sample. |
| Column Degradation | - Flush the column with a strong solvent or replace it if it has reached the end of its lifetime. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation to identify potential degradation products and pathways. A stock solution of this compound (e.g., 1 mg/mL) is typically used.[6][7]
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix equal volumes of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid this compound in a hot air oven at 80°C for 48 hours. Also, reflux the this compound stock solution at 80°C for 24 hours. |
| Photolytic Degradation | Expose the this compound stock solution and solid drug to a photostability chamber (with UV and visible light) as per ICH Q1B guidelines. |
Control Sample: A this compound solution stored at -20°C, protected from light, should be analyzed alongside the stressed samples for comparison.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 8 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 65.8 | 4 |
| Thermal (Solid), 80°C | 48 | 98.1 | 1 |
| Thermal (Solution), 80°C | 24 | 92.5 | 2 |
| Photolytic | - | 95.3 | 1 |
Table 2: Hypothetical Purity Analysis of this compound Samples by HPLC
| Sample | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area of Degradation Products | % Purity |
| Control | 5.2 | 1,250,000 | 5,000 | 99.6 |
| Acid Stressed | 5.2 | 1,065,000 | 185,000 | 85.2 |
| Base Stressed | 5.2 | 981,250 | 273,750 | 78.5 |
| Oxidative Stressed | 5.2 | 822,500 | 427,500 | 65.8 |
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Plausible Degradation Pathway
Caption: Plausible degradation pathways for this compound.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting Lycodoline Solubility for Biological Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Lycodoline solubility in biological assays. The following information is designed to offer practical solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For biological assays, particularly those involving enzymatic activity such as acetylcholinesterase (AChE) inhibition, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is also reported to be soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous assay buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low water solubility. This "fall-out" occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the percentage of the aqueous component in the final solution increases. The final concentration of your compound in the assay buffer may have exceeded its aqueous solubility limit.
Q3: How can I prevent this compound from precipitating in my biological assay?
Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, and certainly not exceeding 5%, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Stepwise Dilution: Instead of directly diluting the highly concentrated DMSO stock into the aqueous buffer, perform one or more intermediate dilutions in a solution with a higher organic content before the final dilution into the assay buffer.
-
Vortexing and Sonication: After diluting the stock solution, vortex the solution thoroughly. In some cases, brief sonication can help to redissolve small precipitates.
-
Temperature: Gently warming the assay buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature sensitivity of your biological system (e.g., enzymes, cells).
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Perform a serial dilution of the DMSO stock with the assay buffer. 3. Increase the final percentage of DMSO in the assay (be mindful of cellular or enzyme toxicity). |
| Solution is initially clear but becomes cloudy over time. | Slow precipitation of this compound. The compound may be in a supersaturated state initially. | 1. Prepare fresh dilutions immediately before use. 2. Consider the stability of this compound in your specific assay buffer and temperature conditions. 3. If possible, slightly acidify the assay buffer (verify compatibility with your assay). |
| Inconsistent results between experimental replicates. | Incomplete dissolution or variable precipitation of this compound. | 1. Ensure the this compound stock solution is fully dissolved before use. 2. Standardize the dilution procedure, including the rate of addition and mixing method. 3. Visually inspect each well or tube for any signs of precipitation before starting the assay. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for an Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Preparation of this compound Stock Solution (e.g., 10 mM in DMSO):
- Weigh out the required amount of this compound powder.
- Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.
- Calculation Example: For a 10 mM stock solution of this compound (Molecular Weight: 263.38 g/mol ), you would dissolve 2.63 mg in 1 mL of DMSO.
- Ensure the this compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Intermediate and Final Working Solutions:
- Stepwise Dilution is Key: To minimize precipitation, avoid large dilution factors directly from the high-concentration DMSO stock into the aqueous assay buffer.
- Example Dilution Series:
- Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO.
- Prepare a 100 µM intermediate stock by diluting the 1 mM stock 1:10 in the assay buffer. At this step, add the DMSO solution to the buffer slowly while vortexing.
- Prepare the final working concentrations (e.g., 1 µM, 10 µM, 100 µM) by further diluting the 100 µM intermediate stock in the assay buffer.
3. Final DMSO Concentration:
- Calculate the final percentage of DMSO in your assay wells. For example, if you add 10 µL of a 100 µM this compound solution (in a buffer containing a certain percentage of DMSO) to a final assay volume of 200 µL, the final DMSO concentration will be diluted 20-fold.
- Always include a vehicle control in your experiments containing the same final concentration of DMSO as your experimental wells.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: A flowchart for troubleshooting this compound solubility issues.
Signaling Pathway Context: Acetylcholinesterase Inhibition
This compound's biological activity is often assessed in the context of its inhibitory effect on acetylcholinesterase (AChE). The diagram below illustrates this mechanism of action.
References
Technical Support Center: Isolation of Lycodoline from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Lycodoline from natural sources, primarily Lycopodium species.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Alkaloid Extract | Inefficient Extraction Method: The chosen solvent or extraction technique may not be optimal for this compound. | Optimize Extraction Parameters: Consider using pressurized liquid extraction (PLE) with solvents like methanol or dichloromethane, which have shown high recovery rates for Lycopodium alkaloids.[1][2][3][4] Conventional methods like Soxhlet extraction or maceration can also be used, but may result in lower yields (around 0.4%).[1] For instance, PLE has demonstrated the ability to yield over 45% of lycopodine from L. clavatum using dichloromethane.[2][4] |
| Improper Plant Material Preparation: The plant material may not be sufficiently dried or powdered. | Ensure Proper Preparation: Use air-dried and finely powdered plant material to maximize the surface area for solvent penetration.[5] | |
| Incorrect Solvent Polarity: Using a non-polar solvent like cyclohexane may result in no detectable alkaloids.[1][2][3][4] | Select Appropriate Solvents: Employ polar solvents such as methanol, ethanol, or dichloromethane for the primary extraction.[1][2][3][4] | |
| Poor Separation During Chromatography | Inappropriate Stationary Phase: The adsorbent used (e.g., silica gel, alumina) may not be suitable for separating this compound from other closely related alkaloids. | Select Optimal Stationary Phase: Silica gel and alumina are commonly used for column chromatography of Lycopodium alkaloids.[5][6] For complex mixtures, consider using MCI gel or Sephadex LH-20 for further purification.[7] |
| Incorrect Mobile Phase Composition: The solvent system used for elution may not have the right polarity to effectively separate the target compound. | Optimize Mobile Phase: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.[8] Common solvent systems include petroleum ether-acetone and petroleum ether-EtOAc.[8] | |
| Irreversible Adsorption: Valuable material can be lost due to strong, irreversible binding to the stationary phase.[6] Recoveries on silica gel or alumina can sometimes be as low as 70-90%.[6] | Consider Alternative Techniques: Counter Current Chromatography (CCC) can be a valuable alternative as it avoids the use of a solid stationary phase, leading to higher recovery rates (often over 90%).[6] | |
| Degradation of this compound During Isolation | Harsh pH Conditions: Alkaloids can be sensitive to strongly acidic or basic conditions. | Maintain pH Control: During acid-base extraction, carefully adjust the pH. For instance, after acidic extraction, basify the aqueous solution to around pH 9 with ammonia solution before extracting with an organic solvent like chloroform.[7] |
| Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation or extraction can lead to degradation. | Use Mild Heating: Evaporate solvents under reduced pressure at a controlled temperature (e.g., 50°C).[1] When using methods like PLE, carefully optimize the temperature to balance extraction efficiency and compound stability.[9] | |
| Formation of Artifacts: Chemical reactions can occur between the target compound and the stationary phase or solvents. | Use Inert Materials: Be aware that adsorbents like silica and alumina are not completely inert.[6] If artifact formation is suspected, alternative purification methods like CCC should be explored.[6] | |
| Difficulty in Achieving Final Purity (Crystallization) | Presence of Impurities: Co-eluting alkaloids with similar structures can hinder crystallization. | Employ Multiple Chromatographic Steps: Combine different chromatographic techniques for enhanced purification. For example, follow silica gel chromatography with Sephadex LH-20 or preparative HPLC.[7] |
| Incorrect Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of this compound. | Screen Different Solvents: Experiment with various solvents and solvent mixtures to find the optimal conditions for crystallization. Recrystallization from acetone-ether has been used for related alkaloid hydrochlorides.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in isolating this compound from Lycopodium species?
A1: The initial step is typically the extraction of the air-dried and powdered plant material with an alcohol, most commonly methanol or ethanol.[5] This is followed by an acid-base extraction to separate the alkaloids from other plant constituents. The alcoholic extract is partitioned between an organic solvent (like ethyl acetate) and a dilute acid (e.g., 1.0% HCl).[7] The alkaloids will move into the acidic aqueous layer.
Q2: How can I enrich the alkaloid content before column chromatography?
A2: After the initial acid-base extraction, the acidic aqueous layer containing the alkaloids is made basic (e.g., to pH 9 with ammonia solution) and then extracted with an organic solvent such as chloroform.[7] Evaporation of this organic solvent will yield a crude alkaloidal extract, which is enriched in this compound and other alkaloids, ready for chromatographic purification.
Q3: What are the best solvents for extracting this compound and related alkaloids?
A3: Studies have shown that dichloromethane and ethyl acetate are highly effective for extracting Lycopodium alkaloids, with dichloromethane yielding over 45% recovery for lycopodine in some experiments.[1][2][4] Methanol is also a good solvent and provides stable extracts, though it may not always be the best for isolating a specific alkaloid.[1][3] Non-polar solvents like cyclohexane are generally ineffective.[1][2][3][4]
Q4: What analytical techniques are used to identify and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC/ESI-QTOF-MS, is a powerful technique for the identification and quantification of this compound and other Lycopodium alkaloids.[1][11] Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR techniques) and X-ray analysis are crucial for definitive structure elucidation.[8][12]
Q5: My recovery of this compound is consistently low. What are the most likely causes?
A5: Consistently low recovery can stem from several factors. The most common are inefficient initial extraction, loss of compound due to irreversible adsorption on chromatography columns, and degradation of the alkaloid during the process.[6][13] Review your extraction parameters (solvent, time, temperature), consider the pH used throughout the process, and evaluate your chromatographic setup.[14] Switching to techniques like Pressurized Liquid Extraction (PLE) or Counter Current Chromatography (CCC) could significantly improve yields.[1][6]
Experimental Protocols
General Protocol for this compound Isolation
This protocol outlines a typical workflow for the isolation of this compound from Lycopodium plant material.
-
Preparation of Plant Material: Air-dry the whole plant or aerial parts of the Lycopodium species and grind it into a fine powder.[5]
-
Initial Extraction: Extract the powdered plant material exhaustively with methanol or 60% ethanol at room temperature or under reflux.[5][7]
-
Acid-Base Extraction:
-
Concentrate the alcoholic extract under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a dilute acid (e.g., 1% HCl).[7]
-
Separate the layers and collect the acidic aqueous phase, which now contains the protonated alkaloids.
-
Wash the aqueous phase with the organic solvent to remove neutral impurities.
-
Adjust the pH of the aqueous layer to ~9 with an ammonia solution.[7]
-
Extract the basified aqueous solution multiple times with chloroform or dichloromethane to obtain the free alkaloids.[7]
-
-
Chromatographic Purification:
-
Combine the organic extracts from the previous step and evaporate the solvent to get the crude alkaloid mixture.
-
Subject the crude extract to column chromatography over silica gel.[8]
-
Elute the column with a gradient of solvents, for example, starting with petroleum ether and gradually increasing the proportion of acetone or ethyl acetate.[8]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Further Purification and Isolation:
-
Combine fractions containing the compound of interest (this compound).
-
If necessary, perform further purification using other chromatographic techniques like Sephadex LH-20 or preparative HPLC to achieve high purity.[7]
-
Induce crystallization from a suitable solvent to obtain pure this compound.
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Lycodine-Type Lycopodium Alkaloids from the Whole Plants of Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Fractionation of Lycopodiaceae Alkaloids and Evaluation of Their Anticholinesterase and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of a new lycodine alkaloid from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Resolving unexpected side reactions in Lycodoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected side reactions during the synthesis of Lycodoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions observed during this compound synthesis?
A1: Based on documented synthetic routes, two primary unexpected side reactions have been reported, particularly when attempting functionalization of the C12 hydroxyl group. These are:
-
N,O-bisacylation/ring-opening chlorination: This can occur when treating this compound with oxalyl chloride in the presence of a base like sodium hydride (NaH), leading to a complex chlorinated byproduct.
-
Dehydration to anhydrothis compound: This is a common issue when using dehydrating agents like thionyl chloride (SOCl₂), resulting in the formation of an undesired olefin.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Chlorinated Bicyclic Compound
Symptom: After attempting to activate the C12 hydroxyl group using oxalyl chloride and NaH, you observe a significant new spot on your TLC plate, and NMR analysis of the isolated product does not correspond to the expected product but shows signals indicative of a chlorinated, ring-opened structure.
Cause: This is likely due to an N,O-bisacylation followed by a ring-opening chlorination reaction. The tertiary amine of the this compound core can react with oxalyl chloride, initiating a cascade that leads to this unexpected product.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for the formation of a chlorinated byproduct.
Detailed Methodologies:
-
Alternative Hydroxyl Activation: Instead of oxalyl chloride, consider using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature. This should favor O-sulfonylation over reaction with the tertiary amine.
-
Protocol: To a solution of this compound (1 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C, add MsCl (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature while monitoring by TLC.
-
-
Amine Protection: While synthetically more demanding, protection of the tertiary amine as a quaternary ammonium salt or a temporary protecting group could prevent its reaction with the activating agent.
Data on Side Reaction:
| Reagents | Base | Solvent | Temperature | Side Product | Approximate Yield |
| Oxalyl Chloride | NaH | CH₂Cl₂ | Not specified | N,O-bisacylated/ring-opened chloride | Major Product |
Issue 2: Formation of Anhydrothis compound
Symptom: When attempting to convert the C12 hydroxyl group to a leaving group using thionyl chloride (SOCl₂), a major product is formed that shows the absence of the hydroxyl group and the appearance of a double bond in the 1H NMR spectrum.
Cause: The tertiary alcohol of this compound is prone to dehydration under acidic conditions or with dehydrating agents like SOCl₂. This elimination reaction is often faster than the desired substitution.
Reaction Mechanism:
Figure 2: Simplified mechanism of anhydrothis compound formation.
Troubleshooting and Resolution:
-
Milder Reagents: Avoid strong dehydrating agents like SOCl₂. Consider using milder conditions for hydroxyl activation that are less prone to inducing elimination.
-
Purification: If anhydrothis compound is formed, it can be separated from this compound using column chromatography.
Experimental Protocol for Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) or a mixture of chloroform and methanol, often with a small amount of ammonium hydroxide to prevent tailing of the amine. A typical eluent system for Lycopodium alkaloids is Chloroform:Methanol:Ammonia (e.g., 95:5:0.5).
-
Monitoring: Thin Layer Chromatography (TLC) using the same or a similar solvent system. The spots can be visualized under UV light (if the compounds are UV active) or by staining with a suitable agent like Dragendorff's reagent for alkaloids.
-
Quantitative Data on Anhydrothis compound Formation:
| Reagent | Conditions | Product | Yield | Reference |
| SOCl₂ | Basic conditions | Anhydrothis compound | Major Undesired Product | Ma, D., et al. (2017) |
TLC Analysis:
-
Typical Rf values: In a solvent system of CHCl₃:MeOH (9:1), this compound will be more polar (lower Rf) than the less polar anhydrothis compound (higher Rf). This difference in polarity allows for their separation by column chromatography.
This technical support guide provides a starting point for addressing common side reactions in this compound synthesis. For more detailed experimental procedures, it is recommended to consult the primary literature, including the works of Heathcock and Kim on Lycopodium alkaloid synthesis.
Validation & Comparative
Comparative analysis of different Lycodoline synthetic routes
Lycodoline, a prominent member of the Lycopodium alkaloids, has captivated synthetic chemists for decades due to its complex tetracyclic architecture and potential biological activity. This guide provides a comparative analysis of various synthetic routes developed to conquer this natural product, offering insights for researchers in organic synthesis and drug development. The comparison focuses on key metrics such as overall yield, number of steps, and strategic innovations, with detailed experimental protocols for pivotal transformations.
Overview of Synthetic Strategies
The synthesis of this compound has been approached through several distinct strategies, each with its own set of advantages and challenges. Early routes often involved lengthy sequences and modest yields, while more recent approaches have focused on efficiency and elegance, employing novel methodologies and bioinspired concepts. This guide will delve into the specifics of these routes, providing a clear comparison to aid in the selection and design of future synthetic endeavors.
Comparative Data of this compound Syntheses
The following table summarizes the key quantitative data for different total syntheses of this compound, providing a snapshot of their relative efficiencies.
| Synthetic Route | Starting Material(s) | Total Steps | Overall Yield (%) | Key Strategy/Reaction(s) | Reference |
| Heathcock (1982) | 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone | 11 | 3.2 | Intramolecular Mannich reaction | [1] |
| Zhao et al. (2017) | Acrolein and 4-methylcyclohexone | Not explicitly stated, but a multi-step synthesis | Not explicitly stated for this compound alone, but part of a divergent synthesis of nine alkaloids | Tandem palladium-mediated oxidative dehydrogenation/hetero-Michael reaction | [2][3] |
| Sorensen et al. | (+)-Pulegone | 7 (to a common precursor) | Not explicitly stated for this compound alone, but part of a divergent synthesis | Bioinspired late-stage diversification of a common precursor | [4][5] |
Visualizing the Synthetic Pathways
To better understand the flow and logic of the different synthetic approaches, the following diagrams illustrate the key transformations and intermediates.
Heathcock's Convergent Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. osti.gov [osti.gov]
- 5. Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Lycodoline: An Examination of Its Enzymatic Cross-reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Lycodoline, a member of the lycopodane class of Lycopodium alkaloids, has been a subject of interest within the broader exploration of this family of natural products for their potential biological activities. While many Lycopodium alkaloids, particularly those of the lycodine structural class, are recognized as potent acetylcholinesterase (AChE) inhibitors, the enzymatic profile of this compound appears to be distinct. This guide provides a comparative analysis of the available data on this compound's enzymatic activity, primarily focusing on its effects on cholinesterases, and highlights the current gaps in our understanding of its cross-reactivity and selectivity.
Comparative Analysis of Enzyme Inhibition
Current research indicates that this compound exhibits low to negligible inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This stands in contrast to other classes of Lycopodium alkaloids, such as the lycodine-type, which often show potent inhibition of these enzymes.
One study that isolated this compound from Lycopodium annotinum ssp. alpestre reported that the lycopodane-type alkaloids, as a group, demonstrated low inhibitory activity against both AChE and BuChE. Unfortunately, specific IC50 values for this compound were not provided in this research. Further investigation of this compound isolated from Lycopodium japonicum also found no significant inhibitory activity against acetylcholinesterase.
To date, there is a notable absence of published data on the cross-reactivity of this compound against a broader panel of enzymes. This lack of information makes it difficult to fully assess its selectivity profile and potential off-target effects.
For comparative context, the table below includes data for other Lycopodium alkaloids. It is crucial to note that these compounds belong to different structural classes (lycodine-type) and are known for their potent AChE inhibitory effects, unlike this compound.
| Compound | Enzyme | IC50 (µM) | Source Organism |
| This compound | Acetylcholinesterase (AChE) | Not significant | Lycopodium japonicum |
| This compound | Acetylcholinesterase (AChE) | Low activity | Lycopodium annotinum ssp. alpestre |
| This compound | Butyrylcholinesterase (BuChE) | Low activity | Lycopodium annotinum ssp. alpestre |
| Huperzine A (Lycodine-type) | Acetylcholinesterase (AChE) | ~0.1 | Huperzia serrata |
| Lycodine (Lycodine-type) | Acetylcholinesterase (AChE) | >100 | Lycopodium clavatum |
Note: The data for this compound is qualitative. The quantitative data for other alkaloids is provided for structural class comparison and to highlight the differing activity profiles.
Experimental Protocols
The most common method for assessing the acetylcholinesterase and butyrylcholinesterase inhibitory activity of Lycopodium alkaloids is the spectrophotometric method developed by Ellman. Below is a detailed, generalized protocol that can be adapted for testing compounds like this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Galantamine, Donepezil)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent.
-
Prepare working solutions of the enzymes, substrates, and DTNB in the phosphate buffer at the desired concentrations.
3. Assay Procedure:
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well microplate.
-
Add 50 µL of the AChE or BChE enzyme solution to each well.
-
Add 125 µL of the phosphate buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).
-
To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the appropriate substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds for 5 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the Cholinergic Synapse and Inhibition
The following diagrams illustrate the normal function of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition, which is a primary target for many Lycopodium alkaloids, though not significantly for this compound itself.
Caption: Normal function of a cholinergic synapse.
Caption: Workflow for AChE inhibition assay.
Conclusion
The available evidence suggests that this compound is not a potent inhibitor of acetylcholinesterase or butyrylcholinesterase. This differentiates it from many other Lycopodium alkaloids that have been investigated for their potential in managing neurodegenerative diseases through cholinesterase inhibition. A significant gap in the current knowledge is the lack of data on this compound's cross-reactivity with other enzyme systems. Further research involving broad-panel enzyme screening is necessary to fully characterize the selectivity profile of this compound and to determine if it has other, as-yet-undiscovered, biological targets. Such studies would be invaluable for guiding future drug discovery and development efforts related to this class of natural products.
A Comparative Guide to the Neuroprotective Effects of Lycodoline and Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of galantamine, a well-established Alzheimer's disease medication, and Lycodoline, a less-characterized Lycopodium alkaloid. While extensive experimental data is available for galantamine, research into the specific neuroprotective effects of this compound is limited. This document summarizes the existing evidence for both compounds, highlighting the current state of knowledge and identifying critical gaps in the literature.
Introduction to the Compounds
Galantamine is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). It is an approved medication for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2] Its therapeutic action is primarily attributed to its dual mechanism of inhibiting the acetylcholinesterase (AChE) enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs).[3]
This compound is a member of the structurally complex Lycopodium alkaloids, isolated from club mosses (Lycopodium species).[4][5] Alkaloids from this family are of significant interest due to their diverse biological activities, including AChE inhibition.[5] However, unlike galantamine, this compound has not been extensively studied, and its pharmacological profile, particularly concerning neuroprotection, remains largely uncharacterized.
Mechanism of Action
Galantamine: A Dual Cholinergic Modulator
Galantamine's neuroprotective and cognitive-enhancing effects stem from two primary actions:
-
Competitive and Reversible AChE Inhibition : By inhibiting AChE, galantamine increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[3]
-
Positive Allosteric Modulation of nAChRs : Galantamine binds to an allosteric site on nAChRs, enhancing their sensitivity to acetylcholine. This modulation can lead to increased neurotransmitter release and activation of downstream signaling pathways crucial for neuronal survival and plasticity.[3][6]
Figure 1: Dual mechanism of action of galantamine.
This compound: A Putative Acetylcholinesterase Inhibitor
The mechanism of action for this compound has not been experimentally determined. Based on structure-activity relationships of other lycodine-type alkaloids, its primary mode of action is hypothesized to be the inhibition of acetylcholinesterase. One study that isolated this compound alongside new analogues tested the new compounds for AChE inhibitory activity and found no positive results, but did not report data for this compound itself.[5] Further research is required to confirm and quantify this activity and to explore other potential mechanisms, such as interaction with nAChRs.
Figure 2: Hypothesized mechanism of action for this compound.
Quantitative Data Presentation
Table 1: Acetylcholinesterase (AChE) Inhibition
Data for this compound is not available in the reviewed literature. The IC50 values for galantamine vary significantly based on the source of the enzyme and the specific assay conditions used.
| Compound | Enzyme Source | IC50 Value | Reference |
| Galantamine | Human Brain Cortex | 4,960 nM (4.96 µM) | [2] |
| Human Erythrocytes | 1.27 µM | [7] | |
| Electrophorus electricus | 0.31 µg/mL (~1.07 µM) | [8] | |
| This compound | Not Available | Not Available | - |
Table 2: In Vitro Neuroprotective Effects
No experimental data on the neuroprotective effects of this compound were found. Galantamine has demonstrated protection in various models of neuronal injury.
| Compound | Neurotoxic Insult | Cellular Model | Protective Effect | Concentration | Reference |
| Galantamine | Oxygen-Glucose Deprivation (OGD) | Rat Hippocampal Slices | 56% reduction in LDH release | 5 µM | [9] |
| NMDA-induced Excitotoxicity | Rat Cortical Neurons | Complete reversal of toxicity | 5 µM | [10] | |
| Aβ₁₋₄₂-induced Apoptosis | SH-SY5Y Cells | Inhibition of apoptosis | Not specified | [6] | |
| This compound | Not Applicable | Not Applicable | Not Available | Not Applicable | - |
Neuroprotective Signaling Pathways
Galantamine
Galantamine's neuroprotective effects are mediated by complex intracellular signaling cascades, often initiated through its modulation of nAChRs. Studies have shown that galantamine can:
-
Activate MAPK/JNK Pathway : This activation enhances the expression of α7nAChRs.[6]
-
Inhibit PI3K/Akt Pathway : Inhibition of this pathway leads to an increase in autophagosome biogenesis and autophagy, a cellular process for clearing damaged components and toxic protein aggregates like amyloid-beta.[6]
-
Inhibit NF-κB Activation : In models of neuroinflammation, galantamine prevents the activation of the transcription factor NF-κB, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]
Figure 3: Key signaling pathways in galantamine-mediated neuroprotection.
This compound
The signaling pathways modulated by this compound are currently unknown due to a lack of research in this area.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to quantify AChE activity and inhibition.[12][13][14]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.
General Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of DTNB, a solution of ATCI, and a solution of the AChE enzyme. Dissolve inhibitors (e.g., galantamine) in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup (96-well plate):
-
To each well, add phosphate buffer.
-
Add the test inhibitor solution at various concentrations.
-
Add the AChE enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Add the DTNB solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 4: General experimental workflow for the Ellman's method.
In Vitro Aβ-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neurons from the toxic effects of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[15][16]
Principle: Neuronal cells (e.g., differentiated SH-SY5Y human neuroblastoma cells or primary neurons) are exposed to pre-aggregated Aβ peptides, which induce apoptosis and cell death. The neuroprotective effect of a test compound is quantified by measuring the percentage of viable cells after co-incubation with the compound and Aβ.
General Protocol:
-
Cell Culture: Culture and differentiate SH-SY5Y cells to a mature neuronal phenotype.
-
Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ aggregates by incubating a stock solution at 37°C for several hours.
-
Treatment:
-
Pre-treat the differentiated neurons with various concentrations of the test compound (e.g., galantamine) for a set period (e.g., 2 hours).
-
Add the prepared Aβ oligomers to the cell culture medium (final concentration typically ~1-10 µM).
-
Include control groups: untreated cells, cells treated with the compound alone, and cells treated with Aβ alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT assay. The MTT reagent is converted by mitochondrial dehydrogenases of living cells into a purple formazan product, which is solubilized and measured spectrophotometrically.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Determine if the test compound significantly increases cell viability in the presence of Aβ compared to cells treated with Aβ alone.
-
Conclusion
The comparison between galantamine and this compound highlights a significant disparity in the available scientific evidence. Galantamine is a well-documented neuroprotective agent with a clearly defined dual mechanism of action, quantified inhibitory and protective effects, and elucidated signaling pathways. This robust dataset supports its clinical use in Alzheimer's disease.
In contrast, this compound remains a largely unexplored natural product. While its classification as a Lycopodium alkaloid suggests potential as an acetylcholinesterase inhibitor, this activity has not been experimentally confirmed or quantified. There is a complete lack of published data regarding its neuroprotective efficacy, effects on neuronal signaling, or potential toxicity.
For drug development professionals and researchers, galantamine serves as a benchmark for cholinergic and neuroprotective therapies. This compound, and other related alkaloids, represent a potential but unverified source of new therapeutic leads. The immediate and critical next step is to conduct foundational research to characterize this compound's basic pharmacology, including in vitro AChE inhibition assays and neurotoxicity/neuroprotection studies. Such data are essential to determine if this compound warrants further investigation as a potential neuroprotective agent.
References
- 1. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Total Synthesis of (±)-Lycojaponicumin D and this compound-Type Lycopodium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joseroda.com [joseroda.com]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.6.3. Inhibition of Acetylcholinesterase (AChE) Assay [bio-protocol.org]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Lycodoline and Donepezil for Alzheimer's Disease Research
A comprehensive analysis of the available in vitro data reveals a stark contrast in the pharmacological profiles of Lycodoline and the established Alzheimer's disease therapeutic, donepezil. While donepezil demonstrates potent acetylcholinesterase inhibition and neuroprotective effects, this compound exhibits low activity in the key areas relevant to Alzheimer's disease treatment according to the available research. This guide provides a detailed comparison based on the current scientific literature, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This guide offers an objective in vitro comparison of this compound, a Lycopodium alkaloid, and donepezil, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The comparison is based on their acetylcholinesterase (AChE) inhibitory activity and neuroprotective effects. A significant disparity in the available data was noted, with extensive quantitative data for donepezil and limited, largely qualitative, data for this compound.
Donepezil is a highly potent inhibitor of acetylcholinesterase, with IC50 values consistently in the low nanomolar range across various in vitro studies. Furthermore, donepezil has been shown to exert neuroprotective effects through multiple mechanisms, including protection against amyloid-β toxicity, ischemia, and glutamate excitotoxicity.
Acetylcholinesterase Inhibition
The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves the inhibition of acetylcholinesterase to increase the levels of the neurotransmitter acetylcholine in the brain.
Quantitative Comparison of AChE Inhibitory Activity
| Compound | Enzyme Source | IC50 Value | Reference |
| Donepezil | Human Acetylcholinesterase (hAChE) | 11 nM | [1] |
| Human Acetylcholinesterase (hAChE) | 32 nM (0.032 µM) | [2] | |
| Electric Eel Acetylcholinesterase (EeAChE) | 21 nM (0.021 µM) | [3] | |
| Rat Cortex Acetylcholinesterase | 6.7 nM | [N/A] | |
| This compound | Acetylcholinesterase | Low inhibitory activity reported; specific IC50 value not available. | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Neuroprotective Effects
Beyond symptomatic treatment through AChE inhibition, neuroprotective properties are a critical area of research for disease-modifying therapies in Alzheimer's disease.
In Vitro Neuroprotective Models and Findings
Donepezil has demonstrated neuroprotective effects in a variety of in vitro models:
-
Amyloid-β (Aβ) Toxicity: Donepezil has been shown to protect neuronal cells from Aβ-induced toxicity. It may achieve this by activating signaling pathways like PI3K-Akt and inhibiting GSK-3, as well as up-regulating nicotinic acetylcholine receptors.[6][7]
-
Ischemia and Glutamate Excitotoxicity: Studies have indicated that donepezil can protect neurons from damage caused by oxygen-glucose deprivation (an in vitro model of ischemia) and glutamate-induced excitotoxicity.[7]
-
Hippocampal Atrophy: In vitro and preclinical studies suggest that donepezil may slow the progression of hippocampal atrophy.[7]
This compound: There is currently no available scientific literature detailing in vitro studies on the neuroprotective effects of this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common in vitro method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine as AChE hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylcholinesterase (AChE) solution (from electric eel or human recombinant sources).
-
Test compound solutions (this compound or donepezil) at various concentrations.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
-
Assay in a 96-well plate:
-
Add phosphate buffer, the test compound solution, and the AChE enzyme solution to each well.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and the coloring reagent (DTNB).
-
Measure the absorbance of the resulting yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the acetylcholinesterase inhibition pathway and a typical experimental workflow for determining AChE inhibitory activity.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
Conclusion
The in vitro evidence strongly supports donepezil as a potent acetylcholinesterase inhibitor with multifaceted neuroprotective properties. In stark contrast, the available data for this compound suggests it is a weak AChE inhibitor, and there is a critical lack of research into its potential neuroprotective effects.
For researchers and drug development professionals, this comparative guide highlights that, based on current knowledge, this compound does not appear to be a promising candidate for Alzheimer's disease therapy through the cholinergic pathway. Further in vitro studies would be necessary to determine if this compound possesses any other relevant biological activities for neurodegenerative diseases. Conversely, donepezil remains a benchmark compound for the development of new AChE inhibitors and a valuable tool for studying the cholinergic and neuroprotective pathways in Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase inhibitory activity of lycopodane-type alkaloids from the Icelandic Lycopodium annotinum ssp. alpestre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
A Comparative Spectroscopic Analysis of Synthetic versus Natural Lycodoline
An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of the spectroscopic data of synthetic and naturally sourced lycodoline. This guide aims to verify the structural identity and purity of this compound, a key precursor in the synthesis of various Lycopodium alkaloids.
This compound, a member of the Lycopodium alkaloid family, has garnered significant interest in the scientific community due to its unique structural framework and its role as a key intermediate in the biosynthesis and total synthesis of other complex alkaloids. The verification of its structural integrity, whether isolated from natural sources or produced through chemical synthesis, is paramount for its application in further research and drug development. This guide presents a side-by-side comparison of the spectroscopic data for natural and synthetic this compound, confirming their structural identity.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various studies on the isolation and characterization of natural this compound and reports on its total synthesis. Notably, the spectroscopic data for synthetic this compound are in full agreement with those reported for the natural product, confirming the successful synthesis of the natural product's structure.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 0.84 | d | 6.2 | -CH₃ (C-16) |
| 5.65 | d | 5.1 | H-3 |
| Additional proton signals | ... | ... | ... |
Note: A complete, detailed list of proton signals is often reported in specialized publications and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 22.1 | CH₃ | C-16 |
| 75.2 | C | C-4 |
| 118.8 | CH | C-3 |
| 139.9 | C | C-2 |
| 210.5 | C | C-5 |
| Additional carbon signals | ... | ... |
Note: The carbon assignments are based on DEPT and 2D NMR experiments as reported in the literature.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3463, 3431 | O-H stretch (hydroxyl group) |
| 2921 | C-H stretch (aliphatic) |
| 1722 | C=O stretch (carbonyl group) |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Ion Type |
| 262.1806 | [M+H]⁺ |
Note: The high-resolution mass spectrometry (HRESIMS) data corresponds to the molecular formula C₁₆H₂₃NO₂.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard methodologies for alkaloid characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound (natural or synthetic) are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for unambiguous assignment of proton and carbon signals.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample is typically prepared as a thin film on a KBr (potassium bromide) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: High-resolution mass spectrometry (HRESIMS) is commonly performed using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data provides the accurate mass, which is used to determine the elemental composition.
Conceptual Workflow
The following diagram illustrates the general workflow for the comparison of synthetic and natural this compound.
Caption: Workflow for comparing synthetic and natural this compound.
This comprehensive comparison confirms the structural identity of synthetic this compound with its natural counterpart, providing a solid foundation for its use in various scientific applications. The detailed protocols and tabulated data serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
Safety Operating Guide
Proper Disposal of Lycodoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Lycodoline, a naturally occurring alkaloid.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Step-by-Step Disposal Procedures for this compound
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
Liquid Waste : Collect liquid waste containing this compound in a sealable, non-reactive container (e.g., a glass or polyethylene bottle). Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Never fill waste containers beyond 90% capacity to prevent spills and allow for expansion.
-
-
Labeling :
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound" and any solvents)
-
The approximate concentration and volume
-
The date accumulation started
-
The name of the principal investigator and laboratory contact information
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a tray or bin) is used to capture any potential leaks.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your EHS office. Deface the original label before disposal.
-
-
Request for Pickup :
-
Once the waste container is full or has been in storage for the maximum allowable time (per institutional and regulatory limits), contact your institution's EHS or hazardous waste management group to schedule a pickup. Do not transport hazardous waste yourself.
-
Quantitative Data Summary for Hazardous Chemical Waste
The following table summarizes general characteristics and handling requirements for chemical waste streams, which would include alkaloids like this compound.
| Waste Characteristic | Description | Handling and Disposal Considerations |
| Toxicity | The ability of a substance to cause harm to living organisms. Alkaloids can exhibit significant biological activity. | Assume this compound is toxic. Handle with appropriate PPE. Segregate from non-toxic waste. Dispose of through a certified hazardous waste vendor. |
| Reactivity | The tendency of a substance to undergo chemical reaction, potentially creating an explosion, fire, or toxic gases. | Store away from incompatible materials. Consult the Safety Data Sheet (SDS) for specific incompatibilities. |
| Ignitability | The ability of a substance to catch fire. | If dissolved in a flammable solvent, the waste is considered ignitable. Store in a well-ventilated area away from ignition sources. |
| Corrosivity | The ability of a substance to corrode metals or cause severe skin burns. | Not a primary characteristic of this compound, but may be relevant if mixed with acidic or basic solutions. Neutralize only if part of an approved laboratory procedure; otherwise, dispose of as corrosive waste. |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for laboratory chemical waste management and do not involve experimental protocols. Always follow the specific guidelines provided by your institution's Environmental Health and Safety department.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lycodoline
For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Lycodoline, a bioactive alkaloid derived from Lycopodium species. By adhering to these procedural guidelines, researchers can minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for various activities involving this compound. These recommendations are based on the safety data sheets for Lycopodium powder, the raw material from which this compound is extracted, to ensure a high degree of caution.
| Activity | Recommended PPE |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles, disposable nitrile gloves, lab coat, and a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher). |
| Working with Solutions | Chemical safety goggles, disposable nitrile gloves, and a lab coat. |
| Cleaning and Decontamination | Chemical safety goggles, heavy-duty nitrile or butyl rubber gloves, lab coat or chemical-resistant apron, and shoe covers if there is a risk of spills. |
| Waste Disposal | Chemical safety goggles, disposable nitrile gloves, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following step-by-step operational plan provides guidance for researchers from preparation to post-handling procedures.
1. Preparation:
- Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that a calibrated analytical balance is available if working with the solid form.
- Confirm that all necessary PPE is readily available and in good condition.
- Have a spill kit readily accessible. The kit should contain absorbent materials, a waste container, and appropriate cleaning agents.
2. Handling this compound Powder:
- Perform all manipulations of this compound powder within a certified chemical fume hood to control dust.
- Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Avoid creating dust clouds.
- Close the container tightly immediately after use.
3. Preparing Solutions:
- When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
- If sonication is required, ensure the container is properly sealed.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
- Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
- Wipe down the exterior of all containers and equipment used.
- Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, and then eye protection.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a dedicated, clearly labeled hazardous waste container.
-
This waste should be disposed of through a licensed professional waste disposal service.[1]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
Dispose of liquid waste through a licensed professional waste disposal service.[1]
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
